Molybdenum dichloride
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYSLAFGRVJME-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mo]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoCl2, Cl2Mo | |
| Record name | molybdenum(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065502 | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-17-6 | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum chloride (MoCl2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum dichloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Derivatization Methodologies
Advanced Synthetic Routes to Molybdenum Dichloride Isomers and Polymorphs
The structural diversity of molybdenum chlorides necessitates precise synthetic control to target specific forms, from simple binary compounds to complex cluster arrangements.
A primary route to molybdenum(II) chloride, in its stable cluster form (Mo₆Cl₁₂), involves the reduction of higher-valent molybdenum chlorides, most notably molybdenum(V) chloride (MoCl₅). wikipedia.org This process typically requires high temperatures and the presence of a reducing agent.
A common method is the reaction between molybdenum(V) chloride and metallic molybdenum. wikipedia.org The reaction is generally conducted in a sealed tube furnace at temperatures ranging from 600–650 °C. wikipedia.org This reaction proceeds through the intermediate formation of MoCl₃ and MoCl₄, which are subsequently reduced by the excess molybdenum metal. wikipedia.org The resulting product, Mo₆Cl₁₂, is a yellow crystalline solid. wikipedia.org Yields for this method can be quite high, often exceeding 80% under optimized conditions.
Another approach involves the reduction of MoCl₅ with hydrogen gas. nih.gov This method can produce molybdenum trichloride (B1173362) (MoCl₃), which can then be thermally decomposed to yield Mo₆Cl₁₂ and gaseous MoCl₄. nih.gov
| Starting Material | Reducing Agent | Temperature (°C) | Product | Reference |
| MoCl₅ | Mo (metal) | 600–650 | Mo₆Cl₁₂ | wikipedia.org |
| MoCl₅ | H₂ | 125 | MoCl₃ | nih.gov |
| MoCl₃ | Heat (disproportionation) | >250 | Mo₆Cl₁₂ + MoCl₄ | nih.gov |
| Molybdenum Compounds (penta- and hexavalent) | SnCl₂ in HCl | Not specified | Na₃MoCl₆ | iaea.org |
Chlorine-transfer reactions represent a strategic approach in the synthesis of molybdenum compounds, including the formation of silicides and other complex structures. In these reactions, chlorine atoms are transferred from a molybdenum chloride species to another element, providing a thermodynamic driving force for the reaction.
For instance, nanocrystalline molybdenum disilicide (MoSi₂) can be synthesized by reacting molybdenum trichloride (MoCl₃) with silicon at 500 °C. acs.org This exothermic reaction produces phase-pure MoSi₂ in nearly quantitative yields, with the volatile silicon tetrachloride (SiCl₄) as a byproduct. acs.org The use of an inert diluent like lithium chloride (LiCl) or zinc chloride (ZnCl₂) allows for the production of nanocrystalline powders. acs.org While effective for MoSi₂, this chlorine-transfer strategy is less general for other refractory silicides, as the stability of other transition-metal halides can make the reaction endothermic and unfavorable. acs.org
These reactions are also relevant in high-temperature environments, such as in molten salt systems, where molybdenum chlorides can form various complex ions (e.g., [MoCl₅]²⁻, [MoCl₆]²⁻) that are in equilibrium. aip.org The formation of these complexes can influence the reactivity of the system. aip.org
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) is a versatile precursor and catalyst in its own right. wikipedia.orgscispace.com It is a yellow, diamagnetic solid that can be synthesized through several methods. wikipedia.org
The most straightforward preparation involves the treatment of molybdenum trioxide (MoO₃) with concentrated hydrochloric acid. wikipedia.orgReaction: MoO₃ + 2 HCl → MoO₂Cl₂ + H₂O wikipedia.org
Alternative synthetic routes include:
Chlorination of Molybdenum Oxides : Passing a mixture of dry oxygen and chlorine gas over molybdenum metal at 250–350 °C yields volatile MoO₂Cl₂, which can be purified by sublimation. scispace.comias.ac.in Chlorination of MoO₂ or MoO₃ also produces the target compound. wikipedia.org
Reaction with Silyl (B83357) Ethers : MoOCl₄ reacts with bis(trimethylsilyl) ether to form MoO₂Cl₂. wikipedia.org
MoO₂Cl₂ readily forms adducts with various ligands, typically resulting in distorted octahedral geometries with the general formula MoO₂Cl₂(L)₂ for monodentate ligands. ias.ac.in These adducts, such as MoO₂Cl₂(dmso)₂ and MoO₂Cl₂(dmf)₂, are often more soluble in organic solvents than the parent compound and serve as catalysts for numerous organic transformations. wikipedia.orgscispace.comresearchgate.net
The hallmark of molybdenum(II) chloride chemistry is the [Mo₆Cl₈]⁴⁺ cluster core, which is typically surrounded by six additional ligands. The parent Mo₆Cl₁₂ consists of these cores linked by bridging chloride ligands into a polymeric structure. wikipedia.org
Controlled synthesis allows for the isolation of discrete cluster anions like [Mo₆Cl₁₄]²⁻. This is achieved by heating Mo₆Cl₁₂ in concentrated hydrochloric acid, which cleaves the inter-cluster bridges and coordinates chloride ions to the terminal positions. wikipedia.org
Further control can be exerted to synthesize different polymorphs or related cluster structures. For example, a reactive form of β-MoCl₂ can be prepared by reacting dimolybdenum tetraacetate (Mo₂(O₂CCH₃)₄) with aluminum chloride (AlCl₃) in refluxing chlorobenzene. acs.org This β-polymorph is believed to contain tetranuclear molybdenum units. acs.org The direct reaction of β-MoCl₂ with triethylphosphine (B1216732) (PEt₃) converts it into the rectangular tetranuclear cluster Mo₄Cl₈(PEt₃)₄, supporting the proposed tetranuclear nature of the starting material. acs.orgresearchgate.net
Functionalization Strategies for this compound Derivatives
The [Mo₆Cl₁₂] cluster serves as a robust building block that can be functionalized by exchanging its terminal chloride ligands. This allows for the creation of a vast library of derivatives with tailored properties for applications ranging from photocatalysis to biomedicine. nih.gov
The terminal chloride ligands of the [Mo₆Cl₁₄]²⁻ anion are labile and can be readily exchanged for a wide variety of other ligands. wikipedia.org This functionalization is a key strategy for modifying the cluster's properties, such as solubility, stability, and electronic characteristics.
The introduction of organic ligands can be achieved through several reactions:
Ligand Exchange : The reaction of [Mo₆Cl₁₄]²⁻ salts with other halide sources, like hydroiodic acid (HI), can replace the terminal chlorides with other halogens, yielding species like [Mo₆Cl₈I₆]²⁻. wikipedia.org Similarly, reaction with organic ligands such as phosphines, amines, or carboxylates can lead to their coordination at the apical positions. rsc.org
Supramolecular Anchoring : Organic cations can be used to form salts with anionic molybdenum clusters, such as [Mo₆I₈(OCOC₂F₅)₆]²⁻. This non-covalent functionalization strategy has been used to anchor clusters onto surfaces like graphene, creating hybrid materials with enhanced photocatalytic activity. acs.org
Covalent Grafting : Clusters can be functionalized with ligands that contain specific reactive groups. For example, carboxylate ligands bearing triphenylphosphonium groups have been attached to the molybdenum cluster core to create water-soluble, mitochondria-targeting photosensitizers for photodynamic therapy. rsc.org
These strategies enable the fine-tuning of the cluster's properties. For instance, attaching pHPMA (N-(2-hydroxypropyl)methacrylamide) copolymers can improve biocompatibility and water solubility for biomedical applications. nih.gov The choice of ligand is crucial; for example, a triphenylphosphonium-functionalized cluster showed significant cellular uptake, whereas a more hydrophilic N-methyl pyridinium-functionalized cluster did not, highlighting the ligand's role in determining biological activity. rsc.org
Formation of Organometallic this compound Complexes
The synthesis of organometallic molybdenum complexes often utilizes molybdenum(VI) dichloride dioxide (MoO₂Cl₂) as a key precursor. researchgate.net These complexes are significant as they can serve as catalysts for a variety of oxidation reactions. google.com
A notable example is the formation of molybdenocene dichloride (Cp₂MoCl₂), an organometallic complex featuring two cyclopentadienyl (B1206354) (Cp) rings bonded to a Mo(IV) center with two chloride ligands. nih.gov The synthesis of water-soluble derivatives, such as Cp₂Mo(malonate) and [Cp₂Mo(maltolato)]Cl, has been achieved by reacting Cp₂MoCl₂ with sodium malonate or maltol (B134687) in water. nih.gov These derivatives exhibit enhanced stability in aqueous solutions. nih.gov
Another synthetic route starting from MoO₂Cl₂ leads to the formation of organometallic molybdenum acetylide dioxo complexes. google.com The process involves first treating molybdenum trioxide (MoO₃) with hydrochloric acid to form an aqua complex of dichlorodioxomolybdenum, which is then converted to an adduct like MoO₂Cl₂(DMSO)₂. google.com This adduct reacts with sodium cyclopentadienide (B1229720) (CpNa) to yield a cyclopentadienyl dioxomolybdenum chloride complex (CpMoO₂Cl). google.com Subsequent reaction with a sodium acetylide, such as sodium phenyl acetylide, produces the final organometallic acetylide dioxo complex, (η⁵-C₅H₅)MoO₂(–C≡CPh). google.com
Further derivatization can be achieved through reactions with various reagents. For instance, Mo(CCMe₃)(CH₂CMe₃)₃ can be prepared by adding MoO₂Cl₂ to neopentylmagnesium chloride in ether. researchgate.net This alkylidyne complex can then be converted to halide complexes like Mo(CCMe₃)Cl₃(dme), which are precursors to a wide range of alkoxide complexes. researchgate.net The reaction of bis(cyclopentadienyl)this compound with dithiolate ligands in the presence of a base also yields organometallic complexes containing metallacycles. researchgate.net
Preparation of this compound Adducts (e.g., MoO₂Cl₂(L)n)
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) is a versatile Lewis acid that readily forms addition compounds, or adducts, with a variety of neutral donor ligands (L). researchgate.netresearchgate.net These adducts, with the general formula [MoO₂Cl₂(L)n], are often more soluble in organic solvents than the parent MoO₂Cl₂, making them useful as catalysts and precursors. researchgate.netwikipedia.org The formation of these adducts typically involves the displacement of a weakly coordinating solvent, such as tetrahydrofuran (B95107) (THF), from a pre-formed solvent adduct like [MoO₂Cl₂(THF)₂]. researchgate.net
An alternative and common route involves the direct addition of the desired ligand to a solution of MoO₂Cl₂. researchgate.net For example, readily available solvent adducts such as [MoO₂Cl₂(DMF)₂] and [MoO₂Cl₂(DMSO)₂] have been successfully used as catalysts in numerous organic reactions. researchgate.netresearchgate.net The coordination geometry of the molybdenum center in these adducts is typically a distorted octahedron, with the two oxo groups in a cis orientation and the two chloride atoms often trans to each other. scispace.comias.ac.in
The synthesis of these adducts can be achieved with a range of O- and N-donor ligands. researchgate.netiyte.edu.tr Dioxomolybdenum(VI) complexes with bidentate N-N nitrogen ligands, for example, have been prepared by reacting MoO₂Cl₂ with various phenylenediamine derivatives in a THF solution. iyte.edu.tr Similarly, complexes with O-donor ligands are synthesized by treating the [MoO₂Cl₂(THF)₂] adduct with ligands like N,N-dimethylbenzamide (DMB) or N,N'-diethyloxamide (DEO). scispace.com
The table below summarizes the preparation of various MoO₂Cl₂ adducts with different ligands.
Table 1: Synthesis of Selected this compound Dioxide Adducts
| Precursor | Ligand (L) | Resulting Adduct | Solvent | Reference(s) |
|---|---|---|---|---|
| MoO₂Cl₂ | Dimethylformamide (DMF) | [MoO₂Cl₂(DMF)₂] | Coordinating Solvent | researchgate.netresearchgate.net |
| MoO₂Cl₂ | Dimethyl sulfoxide (B87167) (DMSO) | [MoO₂Cl₂(DMSO)₂] | Coordinating Solvent | researchgate.netresearchgate.net |
| [MoO₂Cl₂(THF)₂] | Tetrahydrofuran (THF) | [MoO₂Cl₂(THF)₂] | Coordinating Solvent | researchgate.netresearchgate.net |
| MoO₂Cl₂ | Acetonitrile (B52724) (MeCN) | [MoO₂Cl₂(MeCN)₂] | Coordinating Solvent | researchgate.net |
| MoO₂Cl₂ | Phenylenediamine derivatives | [MoO₂Cl₂(L)₂] | THF | iyte.edu.tr |
| [MoO₂Cl₂(THF)₂] | N,N-dimethylbenzamide (DMB) | [MoO₂Cl₂(DMB)₂] | THF | scispace.com |
| [MoO₂Cl₂(THF)₂] | N,N'-diethyloxamide (DEO) | [MoO₂Cl₂(DEO)] | THF | scispace.com |
Green Chemistry Approaches in this compound Synthesis
Molybdenum-based compounds, particularly molybdenum(VI) dichloride dioxide, are increasingly recognized as environmentally safer alternatives to more toxic heavy metals used in catalysis. researchgate.netresearchgate.net The application of MoO₂Cl₂ and its adducts aligns with green chemistry principles by enabling efficient catalytic processes under mild conditions, often avoiding the need for high temperatures or harsh reagents. researchgate.netorganic-chemistry.org
One key area is in catalytic oxidations using environmentally benign oxidants. For example, MoO₂Cl₂ adducts have been used as catalysts for olefin epoxidation with hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water. scispace.com The use of MoO₂Cl₂ as a catalyst for synthesizing β-keto esters from aldehydes and ethyl diazoacetate at room temperature provides a green and selective route that avoids byproducts often generated by other Lewis acid catalysts. organic-chemistry.org
Furthermore, MoO₂Cl₂ has been employed in one-pot syntheses, which are inherently greener as they reduce waste from intermediate purification steps and save energy. researchgate.net Its use as a catalyst for producing mono-, di-, tri-, and tetracarbamates from alcohols and isocyanates is an example of an efficient, mild, and experimentally simple methodology that presents a valuable alternative to existing methods. researchgate.net The ability of a single MoO₂Cl₂ catalyst to promote multiple synthetic steps, such as in the conversion of vegetable oils to polyurethanes, enhances process efficiency and cost-effectiveness, making it suitable for industrial-scale applications. researchgate.net
Structural Chemistry and Bonding Within Molybdenum Dichloride Systems
Cluster-Based Architectures of Molybdenum(II) Dichloride
Unlike typical metal dihalides that form close-packed lattices, molybdenum(II) chloride is characterized by its formation of metal atom clusters. wikipedia.org The most prominent of these is the Mo₆Cl₁₂ cluster, which serves as the fundamental building block for the extended solid-state structure. wikipedia.org This preference for cluster formation is a hallmark of early transition metals in lower oxidation states, where metal-metal bonding becomes a significant thermodynamic driving force. vulcanchem.com
Polymeric Cluster Structures (e.g., Mo₆Cl₁₂)
The compound with the formula Mo₆Cl₁₂ is polymeric in nature. wikipedia.org Its structure is composed of cubic [Mo₆Cl₈]⁴⁺ clusters. wikipedia.orgvulcanchem.com These clusters are interconnected by bridging chloride ligands, creating a three-dimensional network. vulcanchem.commsu.edu In the solid state, two open coordination sites on each hexanuclear Mo₆Cl₁₂ unit are occupied by bridging chlorides from adjacent clusters, giving rise to this polymeric arrangement. msu.edu The stability of this Mo₆¹²⁺ core is notable, as it is retained even during ligand substitution reactions. vulcanchem.com
Characterization of Octahedral Mo₆ Clusters
The central feature of molybdenum dichloride's structure is the octahedral arrangement of six molybdenum atoms. vulcanchem.comrsc.org These Mo₆ clusters are highly stable entities. vulcanchem.com Each molybdenum atom in the [Mo₆Cl₈]⁴⁺ core is coordinated to four neighboring molybdenum atoms and four triply bridging chloride ligands. vulcanchem.com The coordination sphere is completed by a terminal chloride ligand. vulcanchem.com This arrangement results in a 24-electron cluster. vulcanchem.com The stability and properties of these clusters can be tuned by altering the apical ligands, which can be halogens, hydroxides, or other donor ligands. rsc.org
Metal-Metal Bonding in this compound Clusters
The existence of direct metal-metal bonds is a defining characteristic of this compound clusters. rsc.orgacs.org These bonds are responsible for the formation and stability of the Mo₆ octahedron. acs.org
Crystallographic studies have provided precise measurements of the Mo-Mo bond distances within the octahedral core. These distances typically fall in the range of 2.60 to 2.65 Å. vulcanchem.com For instance, in one study, two distinct Mo-Mo distances of 2.640 (2) and 2.630 (2) Å were observed. In another investigation involving a related cluster, the Mo-Mo bond lengths were found to be between 2.672(2) and 2.709(2) Å. scispace.com These bond lengths are consistent with the presence of single bonds between the molybdenum atoms. vulcanchem.com
Table 1: Mo-Mo Bond Distances in this compound and Related Clusters
| Compound/Cluster | Mo-Mo Bond Distance (Å) | Reference |
|---|---|---|
| Mo₆Cl₁₂ | 2.60 - 2.65 | vulcanchem.com |
| Mo₆Br₁₂·2H₂O | 2.640 (2) and 2.630 (2) | |
| (Bu₄N)[{Mo₆I₈}Cl₆] | 2.672(2) - 2.709(2) | scispace.com |
| β-MoCl₂ | 2.21(2), 2.91(3), and 3.83(4) | researchgate.net |
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the nature of the metal-metal bonding in molybdenum clusters. mdpi.com These calculations support the experimental findings of single Mo-Mo bonds. rsc.org For example, analysis of the molecular orbitals of a Cp‡₂Mo₂H₈ cluster, which has a Mo-Mo distance of 2.56 Å, revealed a σ²δ²δ*² configuration, indicative of a Mo-Mo single bond. mdpi.com The computed Mayer bond order of 0.92 further corroborated this single bond character. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) calculations also confirmed the presence of a bond critical point between the molybdenum atoms, providing further evidence for a direct metal-metal bond. mdpi.com
Coordination Environment and Geometry
The coordination environment and geometry of this compound and its derivatives are diverse, influenced significantly by the oxidation state of the molybdenum, the nature of the ligands, and the physical state (gaseous, solid, or in solution). This diversity leads to a range of coordination numbers and geometries, from tetrahedral to octahedral and pentagonal bipyramidal.
In many molybdenum (VI) dichloride dioxide (MoO₂Cl₂) complexes, ligands coordinate to the molybdenum center to form distorted octahedral geometries. ias.ac.inscispace.com Typically, these complexes adopt a cis-oxo, trans-Cl, cis-L configuration. ias.ac.inscispace.com This means the two oxo groups are adjacent to each other, the two chloride ligands are opposite to each other, and the two additional ligands (L) are also adjacent to each other. ias.ac.inscispace.com However, exceptions with all-cis configurations have also been synthesized. ias.ac.in The ligands in these complexes are often monodentate or bidentate, occupying the remaining coordination sites around the molybdenum center. ias.ac.inscispace.com
In the case of molybdenocene dichloride (Cp₂MoCl₂), the two cyclopentadienyl (B1206354) (Cp) rings are π-bonded to the Mo(IV) center. nih.gov The coordination with other ligands, such as nucleobases, can occur through various atoms. For instance, with N-methylcytosine, coordination occurs through N(3) and N(4), forming a four-membered chelate ring. nih.gov With N-methyladenine, both N(1), N(6) (a four-membered chelate) and N(7), NH(6) (a five-membered chelate) coordination modes are observed. nih.gov For nucleotides like adenosine (B11128) (5'-dAMP) and guanosine (B1672433) (5'-dGMP), a common coordination mode is between N(7) and an oxygen atom of the phosphate (B84403) group. nih.gov
Oxo-peroxo molybdenum(VI) complexes also display interesting coordination. In several instances, ligands coordinate in a bidentate fashion through oxygen atoms. tandfonline.com The coordination of ligands can also influence the geometry, leading to structures like distorted pentagonal bipyramidal arrangements. tandfonline.comrsc.orgmedcraveonline.comresearchgate.net
The following table summarizes various ligand coordination modes observed in different this compound systems:
Interactive Table: Ligand Coordination Modes in this compound Complexes
| Molybdenum Complex Type | Ligand(s) | Coordination Mode(s) | Resulting Geometry |
|---|---|---|---|
| Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | Monodentate/Bidentate (L) | cis-oxo, trans-Cl, cis-L | Distorted Octahedral |
| Molybdenocene dichloride (Cp₂MoCl₂) | N-methylcytosine | N(3), N(4) chelation | Pseudo-tetrahedral |
| Molybdenocene dichloride (Cp₂MoCl₂) | N-methyladenine | N(1), N(6) & N(7), NH(6) chelation | Pseudo-tetrahedral |
| Molybdenocene dichloride (Cp₂MoCl₂) | Nucleotides (dAMP, dGMP) | N(7)-O(phosphate) | Pseudo-tetrahedral |
| Oxo-peroxo molybdenum(VI) | Phenylacetic acid, 2-phenylacetylhydroxamic acid | Bidentate (through O atoms) | Pentagonal Bipyramidal |
The stereochemistry of this compound complexes is rich and varied, giving rise to different isomers and spatial arrangements of ligands around the central molybdenum atom. This is particularly evident in octahedral and pentagonal bipyramidal complexes.
In dioxomolybdenum(VI) complexes of the type [MoO₂Cl₂(L)₂], where L is a monodentate ligand, the preferred stereochemistry is typically the cis-oxo, trans-Cl, cis-L isomer. ias.ac.inscispace.com This arrangement minimizes steric hindrance and is electronically favored. However, the existence of other isomers, such as all-cis configurations, highlights the subtle energetic balance that can be influenced by the nature of the ligand L. ias.ac.in
For oxo-peroxo molybdenum(VI) complexes, the stereochemistry can be quite complex. For example, complexes with hydroxamic acids can exist as enantiomerically related molecules that differ in the orientation of pendant phenyl rings. acs.org The specific electronic structure of the ligand can also dictate the stereochemical outcome. acs.org
Molybdenocene dichloride (Cp₂MoCl₂) itself exhibits interesting stereochemistry. X-ray structural analysis has revealed the presence of two different conformers in the solid state: one with staggered cyclopentadienyl rings and another with eclipsed rings. nih.gov Both conformers possess a pseudo-tetrahedral or "clamshell" geometry. nih.gov
In the gaseous phase, molybdenum(VI) dichloride dioxide (MoO₂Cl₂) adopts a distorted tetrahedral geometry. ias.ac.in This has been determined through electron diffraction studies. ias.ac.in The molecule consists of a central molybdenum atom bonded to two oxygen atoms and two chlorine atoms. The distortion from a perfect tetrahedral geometry arises from the different bond lengths and the presence of the Mo=O double bonds, which exert different electronic and steric effects compared to the Mo-Cl single bonds. In the solid state, however, the structure is polymeric, with hexacoordinated molybdenum centers linked by bridging oxygen atoms. ias.ac.in
A frequently observed geometry for oxo-peroxo molybdenum(VI) complexes is the pentagonal bipyramidal structure. tandfonline.comrsc.orgmedcraveonline.comresearchgate.net In this arrangement, the molybdenum atom is typically located at the center of a pentagonal plane of five coordinating atoms, with two additional ligands in the axial positions.
For instance, in complexes with ligands like phenylacetic acid and 2-phenylacetylhydroxamic acid, the ligands coordinate in a bidentate fashion through oxygen atoms, contributing to the pentagonal bipyramidal geometry. tandfonline.comresearchgate.net Similarly, a complex with 8-quinolinol also exhibits a distorted pentagonal bipyramidal structure. rsc.org Another example involves a complex with 4-furoyl-3-methyl-1-phenyl-2-pyrazoline-5-one, which results in a distorted pseudo-pentagonal bipyramidal geometry with an O₇ coordination environment around the Mo(VI) center. medcraveonline.com
The stability of this geometry in these systems is attributed to the ability of the molybdenum(VI) center to accommodate a high coordination number (seven) and the nature of the peroxo and other ancillary ligands.
Polymorphism and Structural Isomerism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and structural isomerism are significant features in the chemistry of this compound. researchgate.netacs.orgresearchgate.net These phenomena lead to compounds with the same chemical formula but different physical and sometimes chemical properties.
This compound (MoCl₂) is known to exist in at least two polymorphic forms, designated as the α- and β-phases. These phases have distinct structural characteristics.
The α-MoCl₂ phase is crystalline and is based on the hexanuclear cluster [Mo₆Cl₁₂]. wikipedia.org This structure consists of an octahedron of six molybdenum atoms with eight chloride ions situated at the corners of a cube that encloses the molybdenum octahedron (forming [Mo₆Cl₈]⁴⁺ cores). wikipedia.org These clusters are then interconnected by bridging chloride ligands. wikipedia.org
The β-MoCl₂ phase is described as amorphous. Its precise structure has been a subject of investigation. EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy studies suggest that the local environment around the molybdenum atoms in β-MoCl₂ is different from that in α-MoCl₂. The Mo-Mo distances in β-MoCl₂ have been found to be 2.21 Å, 2.91 Å, and 3.83 Å. researchgate.net These distances are consistent with the presence of [Mo₄Cl₁₂] units, which are formed from two triply Mo-Mo bonded [Mo₂Cl₈] units. researchgate.net Theoretical calculations indicate that a structure based on these [Mo₄Cl₁₂] edge-sharing clusters is more stable than a hypothetical β-MoCl₂ with a structure similar to TcCl₂ or the α-MoCl₂ structure. researchgate.net
The synthesis method often dictates which polymorph is obtained. For example, the reaction of molybdenum pentachloride with molybdenum metal at high temperatures typically yields α-MoCl₂. wikipedia.org
The following table provides a comparative overview of the alpha and beta phases of this compound.
Interactive Table: Comparison of α-MoCl₂ and β-MoCl₂
| Property | α-MoCl₂ | β-MoCl₂ |
|---|---|---|
| Crystallinity | Crystalline | Amorphous |
| Basic Structural Unit | [Mo₆Cl₈]⁴⁺ cluster | [Mo₄Cl₁₂] unit (proposed) |
| Mo-Mo Distances | Involves Mo₆ octahedra | 2.21 Å, 2.91 Å, 3.83 Å |
| Inter-unit Linkage | Bridging chloride ligands | Edge-sharing clusters (proposed) |
Influence of Preparation Conditions on Polymorphic Formations
The synthesis of this compound (MoCl₂) can yield different polymorphic forms, primarily the crystalline α-MoCl₂ and the largely amorphous or semicrystalline β-MoCl₂. The formation of a specific polymorph is highly dependent on the chosen synthetic route and reaction conditions. Key factors influencing the final structure include the nature of the molybdenum precursor, the reducing or chlorinating agents used, reaction temperature, and the solvent or medium.
The α-polymorph, which is characterized by its hexanuclear cluster structure, [Mo₆Cl₈]Cl₄, is typically obtained through high-temperature solid-state reactions. A prevalent method involves the reduction of molybdenum(V) chloride with elemental molybdenum in a sealed tube furnace at temperatures ranging from 600 to 650 °C. wikipedia.org This process relies on the synproportionation of higher and lower oxidation states of molybdenum to form the stable Mo(II) cluster. An alternative, multi-step pathway to α-MoCl₂ begins with the reduction of molybdenum(V) chloride by hydrogen gas at approximately 125 °C and high pressure to produce molybdenum(III) chloride. This intermediate then reacts with additional molybdenum(V) chloride in a sealed container at 250 °C to yield the hexanuclear this compound cluster.
In contrast, the β-polymorph, which is believed to be composed of tetranuclear molybdenum units, is generally synthesized under milder conditions and often results in a less crystalline product. acs.orgacs.org A traditional method for preparing β-MoCl₂ involves the reaction of molybdenum(II) acetate (B1210297) with gaseous hydrogen chloride at an elevated temperature of around 300 °C. researchgate.net A more recent and notable synthetic route provides a more reactive form of β-MoCl₂ by reacting dimolybdenum tetraacetate with aluminium chloride in refluxing chlorobenzene. acs.orgresearchgate.net This method has been shown to produce a product that is structurally identical to that obtained from the gas-solid reaction. acs.org The choice of a phosgene (B1210022) route has also been reported to produce amorphous β-MoCl₂, which is noted for its utility in catalytic applications.
The distinct preparation conditions for α- and β-MoCl₂ underscore the thermodynamic and kinetic factors that govern the formation of either the hexanuclear or tetranuclear cluster core. High-temperature methods favor the formation of the more thermodynamically stable and crystalline α-form, while lower-temperature solution-based or gas-solid reactions can trap the metastable, amorphous β-form.
Research Findings on Polymorph Synthesis
| Polymorph | Precursors | Reagents/Medium | Temperature | Key Characteristics of Method | Reference |
|---|---|---|---|---|---|
| α-MoCl₂ | Molybdenum(V) chloride, Molybdenum metal | Sealed tube furnace | 600–650 °C | High-temperature synproportionation reaction. | wikipedia.org |
| α-MoCl₂ | Molybdenum(V) chloride | Hydrogen gas, followed by additional MoCl₅ | 125 °C, then 250 °C | Multi-step process involving initial reduction of MoCl₅. | |
| β-MoCl₂ | Molybdenum(II) acetate | Gaseous hydrogen chloride | ~300 °C | Gas-solid reaction yielding an amorphous or semicrystalline product. | researchgate.net |
| β-MoCl₂ | Dimolybdenum tetraacetate | Aluminium chloride in refluxing chlorobenzene | Reflux | Solution-based synthesis affording a reactive form of β-MoCl₂. | acs.orgresearchgate.net |
| β-MoCl₂ | Not specified | Phosgene | Not specified | Produces amorphous product suitable for catalysis. |
Coordination Chemistry of Molybdenum Dichloride and Its Complexes
Coordination with Inorganic Ligands
Molybdenum dichloride's interactions with inorganic ligands are prominently highlighted by the formation of halide-bridged structures and complex polyanionic clusters. These structures are fundamental to understanding the broader chemistry of molybdenum halides.
Halide Bridging and Terminal Coordination
In its solid state, molybdenum(II) chloride does not adopt a simple ionic lattice but instead forms polymeric structures based on clusters. wikipedia.org The α-form of this compound, for instance, is composed of [Mo₆Cl₈]⁴⁺ clusters. In these clusters, chloride ions act as bridging ligands, connecting the molybdenum atoms within the octahedral Mo₆ core. wikipedia.org Specifically, the structure consists of cubic Mo₆Cl₈⁴⁺ clusters linked together by additional chloride ligands that bridge between different clusters. wikipedia.org
Chloride ligands can coordinate to transition metals in two primary ways: as terminal ligands, bonded to a single metal center, or as bridging ligands, connecting two or more metal centers. wikipedia.org In the context of this compound clusters, both modes of coordination are observed. For example, in the dianion [Mo₆Cl₁₄]²⁻, each molybdenum atom is coordinated to one terminal chloride ligand, while also being part of the Mo₆ octahedron which is embedded within a cube of eight bridging chloride ligands. wikipedia.org X-ray photoelectron spectroscopy has been utilized to distinguish between these coordination modes, revealing that bridging chlorides have a higher binding energy than terminal chlorides. researchgate.net
Formation of Polyanionic Molybdenum Chloride Clusters (e.g., [Mo₆Cl₁₄]²⁻)
A significant aspect of this compound's coordination chemistry is its ability to form stable polyanionic clusters, with [Mo₆Cl₁₄]²⁻ being a prime example. wikipedia.org This dianion is readily formed from the polymeric Mo₆Cl₁₂ by treatment with concentrated hydrochloric acid. wikipedia.org The structure of the [Mo₆Cl₁₄]²⁻ anion consists of an octahedral core of six molybdenum atoms. researchgate.net This Mo₆ octahedron is surrounded by eight face-bridging (μ₃) chloride ligands and six terminal (axial) chloride atoms. researchgate.netwikipedia.org
The formation of such clusters is a hallmark of early transition metals in lower oxidation states, which tend to form compounds with metal-metal bonds. wikipedia.org The [Mo₆Cl₁₄]²⁻ cluster has garnered significant interest due to its luminescent properties, which originate from the {Mo₆Cl₈}⁴⁺ core. nih.gov The terminal chloride ligands in [Mo₆Cl₁₄]²⁻ can be exchanged with other halides, such as iodide, to form species like [Mo₆Cl₈I₆]²⁻, demonstrating the reactivity and versatility of these clusters. wikipedia.org The stability and photophysical properties of these clusters have led to research into their potential applications, including as sensors for detecting nitroaromatic compounds like TNT. nih.govnih.gov
Coordination with Organic Ligands
This compound and its derivatives readily coordinate with a variety of organic ligands, leading to the formation of a wide range of organometallic complexes. These interactions are crucial for applications in catalysis and medicinal chemistry.
Interaction with Ethers and Amines
Molybdenum(II) chloride can undergo substitution reactions with ligands such as ethers and amines to form coordination complexes. For example, molybdenum(IV) chloride, a related species, is known to form adducts with ethers. acs.org Similarly, molybdenum(VI) dichloride dioxide forms stable complexes with various ligands, including monodentate ligands like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO), resulting in complexes with the general formula MoO₂Cl₂(L)₂. researchgate.net With bidentate amine ligands, such as o-phenylenediamine, both chloride ions can be replaced to form octahedral complexes. ias.ac.in The coordination of these ligands can significantly influence the electronic and steric properties of the metal center, which is a key aspect of designing catalysts for specific organic transformations. ias.ac.in Molybdenum imide complexes with chelating N,N'-ligands have been studied for their thermal stability, which is influenced by the rigidity of the ligand backbone. acs.org
Complexes with Chelating Ligands (e.g., S,N and O,O' chelating ligands)
Chelating ligands, which bind to the metal center through two or more donor atoms, form particularly stable complexes with molybdenum. Molybdenocene dichloride, a well-studied organometallic compound, reacts with various chelating ligands. nih.gov
Complexes with O,O'-chelating ligands, such as malonate and maltolate, have been synthesized and are water-soluble. nih.gov These ligands coordinate to the molybdenum center in a bidentate fashion. nih.gov The resulting complexes, Cp₂Mo(malonate) and [Cp₂Mo(maltolato)]Cl, have shown stability in aqueous solutions. nih.govnih.gov The coordination of these oxygen-based chelators alters the electronic environment around the Mo(IV) center, as evidenced by shifts in their electronic absorption spectra. nih.gov
Molybdenum also forms stable complexes with S,N-chelating ligands. For instance, molybdenocene dichloride reacts with 6-mercaptopurine (B1684380) to form complexes where the ligand coordinates through the sulfur and a nitrogen atom, creating a five-membered chelate ring. nih.gov Similarly, reactions with α,ω-dithiolate ligands can lead to the formation of complexes with five or six-membered chelate rings. researchgate.net The nature of the resulting complex, including the ring size and conformation, is dependent on the specific dithiolate ligand used. researchgate.net
| Ligand Type | Example Ligand | Resulting Complex Example | Reference |
| O,O'-chelating | Malonate | Cp₂Mo(malonate) | nih.gov |
| O,O'-chelating | Maltolate | [Cp₂Mo(maltolato)]Cl | nih.gov |
| S,N-chelating | 6-mercaptopurine | [(η⁵-C₅H₅)₂Mo(6-mercaptopurine)]Cl | nih.gov |
| S,S'-chelating | 1,3-propanedithiol | [Mo(η-C₅H₅)₂(SCH₂CH₂CH₂S)] | researchgate.net |
Aqueous and Solution-Phase Coordination Chemistry
The behavior of this compound and its complexes in aqueous and other solution phases is critical for many of its applications. In aqueous solution, molybdenocene dichloride undergoes rapid hydrolysis, where the chloride ligands are replaced by water molecules. nih.gov At physiological pH, one of the coordinated water molecules can deprotonate, leading to the formation of a monocationic species, [Cp₂Mo(H₂O)(OH)]⁺. nih.gov
The stability of molybdenum complexes in solution can be significantly enhanced by the use of chelating ligands. For example, complexes with O,O'-chelating ligands like malonate and maltolate are stable in aqueous solution at pH 7.4 for several days. nih.gov This increased stability is attributed to the chelate effect. nih.gov
In acidic aqueous solutions, particularly in the presence of chloride ions, the speciation of molybdenum(VI) is complex. At low pH, monomeric species such as molybdic acid (H₂MoO₄) and its chlorinated derivatives like MoO₂Cl₂ are formed. acs.org As the concentration of molybdenum increases, dimerization can occur, leading to the formation of species such as Mo₂O₅²⁺ and HMo₂O₅³⁺. acs.org At high concentrations of both molybdenum and hydrochloric acid, a chlorinated dinuclear cation, HMo₂O₅Cl²⁺, becomes significant. acs.org The formation of various polyoxometalate clusters, such as [Mo₇O₂₄]⁶⁻ and [Mo₈O₂₆]⁴⁻, is also a well-known feature of molybdenum's aqueous chemistry, particularly in the pH range of 1 to 6. acs.orgimoa.info The specific species present in solution is highly dependent on factors such as pH, molybdenum concentration, and the presence of other coordinating ions. imoa.inforesearchgate.net
Hydrolytic Stability Studies in Aqueous Media
Molybdenocene dichloride exhibits notable hydrolytic stability at physiological pH, a characteristic that distinguishes it from other metallocene dichlorides like titanocene (B72419) dichloride, which undergoes extensive hydrolysis. nih.govresearchgate.net In aqueous solutions, the chloride ligands of molybdenocene dichloride are subject to hydrolysis. acs.org This process involves the sequential loss of chloride ions, leading to the formation of aquated species. nih.gov
The hydrolysis begins with the substitution of one chloride ligand by a water molecule, forming the monoaqua complex, [Cp₂Mo(H₂O)Cl]⁺. nih.gov Subsequently, the second chloride ligand can be replaced by another water molecule, yielding the diaqua complex, [Cp₂Mo(H₂O)₂]²⁺. nih.gov Theoretical studies suggest that the loss of the second chloride ion is more energetically demanding than the first. researchgate.net The rate of this hydrolysis can be influenced by factors such as pH. For instance, the hydrolysis of both chloride ligands has a half-life of approximately 20 minutes in water. acs.org
It has been reported that at a pD of 7, partial hydrolysis of the cyclopentadienyl (B1206354) (Cp) rings can occur after 24 hours, estimated at around 30%. acs.org However, the Mo-Cp bonds are generally considered stable under physiological conditions. researchgate.net The stability of these aquated species is crucial as they are considered the reactive intermediates in subsequent coordination reactions with biomolecules. smolecule.com
The hydrolytic behavior of molybdenocene dichloride is also influenced by the solvent composition. For example, the monomer-dimer equilibrium constant (Keq) for a related complex was found to be ≥ 2 M in water at 25 °C, while it was significantly lower in ethanol (B145695) (10⁻² M) and methanol (B129727) (10⁻⁶ M), indicating that dimerization is less favored in water. researchgate.netacs.org
Speciation of this compound in Solution (e.g., [Cp₂Mo(OH)(OH₂)]⁺)
The speciation of molybdenocene dichloride in aqueous solution is highly dependent on the pH. Following the initial hydrolysis of the chloride ligands to form [Cp₂Mo(H₂O)₂]²⁺, this diaqua complex undergoes deprotonation at physiological pH. nih.gov The major species present at this pH is the monocationic hydroxo-aqua complex, [Cp₂Mo(OH)(OH₂)]⁺. nih.govresearchgate.netsmolecule.com This species is considered the active form in many of its catalytic and biological interactions. researchgate.net
This monomeric species exists in equilibrium with a dimeric species, [Cp₂Mo(μ-OH)₂MoCp₂]²⁺, particularly at physiological pH. nih.govresearchgate.netsmolecule.com The formation of this dimer can impact the reactivity of the molybdenocene complex, as only the monomer is typically considered catalytically active. researchgate.netacs.org The equilibrium between the monomer and the dimer is influenced by concentration and the solvent environment. researchgate.netacs.org
The pKa values for the deprotonation of the diaqua species, [Cp₂Mo(H₂O)₂]²⁺, have been reported to be 5.5 and 8.5. researchgate.netacs.org This indicates that at a pH between these two values, the monocationic species [Cp₂Mo(OH)(OH₂)]⁺ will be the predominant form in solution. nih.gov In buffered solutions, such as those containing Tris, new stable species coordinated by the buffer can also be formed. researchgate.net
Bioinorganic Coordination Chemistry
The interaction of this compound complexes with biomolecules is a key area of research to elucidate their biological effects. These interactions are governed by the principles of coordination chemistry, involving the metal center and various biological ligands.
Interactions with Biomolecules: DNA, Oligonucleotides, and Proteins
The interaction of molybdenocene dichloride with DNA has been a subject of considerable investigation, with varying results. Some studies suggest a relatively weak interaction. researchgate.net Inductively Coupled Plasma Emission Spectroscopy (ICPES) and cyclic voltammetry studies have indicated that molybdenocene binds to calf-thymus DNA to a much lesser extent (5-12%) compared to titanocene dichloride (90-95%). nih.gov
Despite the generally weak interaction, some studies have proposed specific binding modes. 31P NMR spectroscopy studies suggested that the Cp₂Mo²⁺ moiety binds to the terminal phosphates of DNA. nih.gov However, it has also been argued that this might be due to DNA fragmentation. nih.gov Other studies using ¹H NMR spectroscopy at low pD with the dinucleotide dCpG indicated the formation of a complex through coordination to guanine (B1146940) N7 and/or cytosine N3, though these signals disappeared at pD 7.0. acs.org At higher pD, stable oligonucleotide adducts were not observed in 50 mM salt solutions. acs.org
Regarding proteins, molybdenocene dichloride has been shown to interact with several, including protein kinase C, which it inhibits. nih.gov Studies with human serum albumin (HSA) have provided evidence of binding, with a reported binding ratio of 9.4 molecules of Cp₂MoCl₂ per molecule of HSA. nih.gov The interaction with HSA has been further investigated using fluorescence spectroscopy and electrochemical methods. nih.govacs.orguprm.edu It has also been proposed that molybdenocene targets thiol-containing nuclear proteins. nih.gov Another identified target is tubulin, where it is suggested to coordinate to cysteine residues, potentially disrupting microtubule assembly. smolecule.com
Coordination to Biological Ligands (Amino Acids, Nucleotides, Thiols)
Molybdenocene dichloride exhibits a distinct pattern of coordination with various biological ligands. Notably, it shows a strong preference for coordinating with soft donor atoms like sulfur.
It forms strong, non-labile complexes with the deprotonated thiol groups of the amino acid cysteine and the tripeptide glutathione (B108866). researchgate.net In contrast, coordination to the amino or carboxylate groups of amino acids such as cysteine, histidine, alanine, or lysine (B10760008) was not observed via ¹H NMR spectroscopy. nih.gov However, coordination to the imidazole (B134444) nitrogen of histidine has been detected. nih.gov Competition experiments have demonstrated that the cysteine thiol is preferentially coordinated over phosphate (B84403) and heterocyclic nitrogen groups. acs.org
The coordination chemistry with nucleobases and nucleotides has also been explored in detail. nih.govsmolecule.com In aqueous solution at physiological pH, molybdenocene dichloride forms a four-membered chelate with N-methylcytosine through coordination at the N(3) and N(4) positions. nih.govsmolecule.com With N-methyladenine, both a four-membered chelate (N(1), N(6)) and a five-membered chelate (N(7), NH(6)) are observed. nih.govsmolecule.com For nucleotides, the coordination mode is influenced by the specific base. With adenosine (B11128) (5'-dAMP) and guanosine (B1672433) (5'-dGMP), coordination primarily occurs between the N(7) position and a phosphate oxygen. nih.govsmolecule.com Conversely, with cytosine (5'-dCMP) and thymidine (B127349) (5'-dTMP), the preferred coordination is between the N(3) position and a phosphate oxygen. nih.govsmolecule.com
| Ligand Type | Specific Ligand | Observed Coordination Site(s) |
| Amino Acids | Cysteine | Thiol group (-SH) |
| Histidine | Imidazole Nitrogen | |
| Alanine | No coordination observed | |
| Lysine | No coordination observed | |
| Thiols | Glutathione (GSH) | Thiol group (-SH) |
| Nucleobases | N-methylcytosine | N(3), N(4) |
| N-methyladenine | N(1), N(6) and N(7), NH(6) | |
| Nucleotides | Adenosine (5'-dAMP) | N(7), O(phosphate) |
| Guanosine (5'-dGMP) | N(7), O(phosphate) | |
| Cytosine (5'-dCMP) | N(3), O(phosphate) | |
| Thymidine (5'-dTMP) | N(3), O(phosphate) |
This table summarizes the observed coordination sites of molybdenocene dichloride with various biological ligands based on spectroscopic studies. nih.govsmolecule.comacs.org
Molybdenum-Biomolecule Interaction Studies
A variety of analytical techniques have been employed to study the interactions between molybdenocene dichloride and biomolecules, providing insights into the nature and strength of these interactions.
NMR spectroscopy has been a particularly valuable tool. ¹H and ³¹P NMR have been used to investigate the interactions with oligonucleotides, revealing that stable adducts are not formed at physiological pH in 50 mM salt solutions. acs.org ¹H NMR competition experiments have been instrumental in establishing the preferential binding to thiols over other potential ligands like nucleic acid components. smolecule.com These studies showed that glutathione can displace nucleic acid components from molybdenocene complexes, with binding constants that are two orders of magnitude higher than those for dAMP or ribose monophosphate. smolecule.com
Electrochemical methods, such as cyclic voltammetry, have also been used to quantify the extent of interaction with DNA. nih.gov These studies corroborated findings from other techniques, showing a relatively low percentage of binding to calf-thymus DNA (5-12%). nih.gov
Binding affinity studies have provided quantitative data on these interactions. For instance, the binding constant (K) for the interaction with glutathione is reported to be 1.2 x 10⁶, while the affinity for tubulin cysteine residues is K = 3.8 x 10⁴. smolecule.com The interaction with the N(7) of guanine is weaker, with a K value of 4.5 x 10³. smolecule.com These quantitative data highlight the strong preference for thiol-containing biomolecules.
| Biomolecule | Interaction Parameter | Value | Method |
| Calf-Thymus DNA | Binding Percentage | 5-12% | ICPES, Cyclic Voltammetry |
| Human Serum Albumin (HSA) | Binding Ratio (Cp₂MoCl₂:HSA) | 9.4 : 1 | Radiotracer (⁹⁹Mo) |
| Glutathione (GSH) | Binding Constant (K) | 1.2 x 10⁶ | NMR Competition Experiments |
| Tubulin Cysteine Residues | Binding Constant (K) | 3.8 x 10⁴ | Competitive Binding Assays |
| Guanine (N7) | Binding Constant (K) | 4.5 x 10³ | Not Specified |
This table presents key quantitative findings from various studies on the interaction of molybdenocene dichloride with different biomolecules. nih.govsmolecule.com
Catalytic Applications and Mechanistic Investigations
Molybdenum Dichloride as a Precursor for Catalytic Systems
Molybdenum(VI) dichloride dioxide is a valuable precursor for the synthesis of various molybdenum-based catalysts. Its reactivity allows for the generation of more complex and specialized catalytic systems. For instance, MoO₂Cl₂ is used to synthesize molybdenum imido alkylidene complexes, which are precursors to Schrock carbenes of the type Mo(OR)₂(=N−Ar)(=CH−tBu). These carbenes are active catalysts in olefin metathesis reactions.
Furthermore, MoO₂Cl₂ serves as a precursor for single-site heterogeneous catalysts. By grafting the molecular precursor (dme)MoO₂Cl₂ (where dme is dimethoxyethane) onto supports like activated carbon or reduced graphene oxide, highly active and recyclable catalysts can be prepared. These supported catalysts have demonstrated remarkable activity in various reactions, including transesterification, alcohol dehydrogenation, and reductive carbonyl coupling.
Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) as a Catalyst
Molybdenum(VI) dichloride dioxide and its adducts are potent catalysts in their own right, participating in a range of organic reactions through different catalytic modes.
As a Lewis acid, MoO₂Cl₂ can accept electron pairs, thereby activating substrates for nucleophilic attack. This property has been exploited in several organic transformations. MoO₂Cl₂ efficiently catalyzes the acylation of alcohols, amines, and thiols with anhydrides, proceeding with high yields and chemoselectivity. The proposed mechanism involves the activation of the anhydride (B1165640) by coordination to the molybdenum center, making it more susceptible to nucleophilic attack.
Another notable application of MoO₂Cl₂ as a Lewis acid catalyst is in the synthesis of β-keto esters from the reaction of aldehydes with ethyl diazoacetate. This reaction proceeds under mild, room-temperature conditions and is compatible with a wide range of aldehyde substrates, including aromatic, heterocyclic, and aliphatic aldehydes. The catalyst selectively affords the desired β-keto esters in high yields, avoiding the formation of byproducts often observed with other Lewis acid catalysts. The proposed mechanism involves the activation of the aldehyde by MoO₂Cl₂, followed by nucleophilic attack of the diazo compound and a subsequent 1,2-hydride shift with the extrusion of nitrogen.
The table below summarizes the catalytic performance of MoO₂Cl₂ in the synthesis of various β-keto esters.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde (B42025) | Ethyl benzoylacetate | 92 |
| 4-Chlorobenzaldehyde | Ethyl 4-chlorobenzoylacetate | 95 |
| 4-Methoxybenzaldehyde | Ethyl 4-methoxybenzoylacetate | 90 |
| 2-Naphthaldehyde | Ethyl 2-naphthoylacetate | 88 |
| Furfural | Ethyl 2-furoylacetate | 85 |
| Cinnamaldehyde | Ethyl 3-phenyl-2-oxopropanoate | 82 |
| Heptanal | Ethyl 2-oxo-nonanoate | 78 |
This table presents data on the MoO₂Cl₂ catalyzed synthesis of β-keto esters, highlighting the versatility and efficiency of this catalytic system.
Molybdenum's ability to exist in multiple oxidation states makes MoO₂Cl₂ an effective catalyst for a variety of redox reactions, including deoxygenation, reduction, and oxidation processes.
MoO₂Cl₂ and its adducts, such as MoO₂Cl₂(dmf)₂ (where dmf is dimethylformamide), are effective catalysts for the deoxygenation of sulfoxides and N-oxides in the presence of a suitable oxygen acceptor like triphenylphosphine (B44618) (PPh₃). ias.ac.in These reactions proceed under mild conditions and demonstrate good functional group tolerance. The proposed mechanism for the deoxygenation of sulfoxides and N-oxides involves the transfer of the oxygen atom from the substrate to the molybdenum center, followed by the transfer of the oxygen atom from the molybdenum catalyst to the phosphine (B1218219), regenerating the active catalyst.
The deoxygenation of epoxides to the corresponding alkenes can also be achieved using MoO₂Cl₂ in combination with a phosphine reductant. sigmaaldrich.com Interestingly, the stereochemical outcome of the reaction can be controlled by the choice of the phosphine. The use of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) leads to a stereoretentive deoxygenation, while triphenylphosphine can promote a stereoinversive reaction.
The following table showcases the efficiency of MoO₂Cl₂-catalyzed deoxygenation of various sulfoxides.
| Sulfoxide (B87167) | Product | Yield (%) |
| Diphenyl sulfoxide | Diphenyl sulfide (B99878) | 95 |
| Methyl phenyl sulfoxide | Methyl phenyl sulfide | 92 |
| Dibenzyl sulfoxide | Dibenzyl sulfide | 90 |
| 4-Chlorophenyl methyl sulfoxide | 4-Chlorophenyl methyl sulfide | 88 |
| 4-Nitrophenyl phenyl sulfoxide | 4-Nitrophenyl phenyl sulfide | 85 |
This interactive table illustrates the results of deoxygenation reactions of various sulfoxides catalyzed by MoO₂Cl₂.
MoO₂Cl₂ catalyzes the reduction of a variety of functional groups. The reduction of nitroarenes to the corresponding anilines can be achieved using MoO₂Cl₂ as a catalyst with H₂ as the reducing agent. unl.pt This method is environmentally friendly, with water being the only byproduct. The catalytic system is highly efficient and chemoselective for the hydrogenation of the nitro group. unl.ptacs.org
The deoxygenation of aryl ketones to the corresponding aryl alkanes is another important transformation catalyzed by dioxidomolybdenum complexes. The system comprising MoO₂Cl₂(H₂O)₂ and phenylsilane (B129415) (PhSiH₃) is highly effective for the deoxygenation of a wide range of diaryl ketones and acetophenones, affording the corresponding alkanes in good to excellent yields. researchgate.net
Furthermore, MoO₂Cl₂ is an efficient catalyst for the hydrosilylation of aldehydes and ketones. rsc.orgnih.gov The reaction involves the addition of a silane (B1218182) across the carbonyl double bond to form silyl (B83357) ethers. The proposed mechanism for the MoO₂Cl₂-catalyzed hydrosilylation of benzaldehyde involves an initial [2+2] cycloaddition of the silane to the Mo=O bond, followed by the addition of the aldehyde to the metal center. acs.org
Below is a table summarizing the results of MoO₂Cl₂-catalyzed reduction of various nitroarenes.
| Nitroarene | Aniline Product | Yield (%) |
| Nitrobenzene | Aniline | 98 |
| 4-Nitrotoluene | 4-Toluidine | 95 |
| 4-Chloronitrobenzene | 4-Chloroaniline | 92 |
| 3-Nitroanisole | 3-Methoxyaniline | 90 |
| 2-Nitronaphthalene | 2-Naphthylamine | 88 |
This interactive table presents the yields of various anilines produced through the MoO₂Cl₂-catalyzed reduction of the corresponding nitroarenes.
Molybdenum-based compounds are well-known for their catalytic activity in oxidation reactions, particularly in the epoxidation of alkenes. While MoO₂Cl₂ itself can be used, it is often a precursor to more active and selective catalytic species. Molybdenum(VI) complexes derived from MoO₂Cl₂ are highly effective for the epoxidation of a variety of alkenes using organic hydroperoxides as the oxidant. The catalytic activity and selectivity can be tuned by modifying the ligands attached to the molybdenum center. For instance, cis-dioxomolybdenum(VI) complexes with Schiff base ligands have shown promise as catalysts for the formation of epoxides with high reactivity and selectivity. mdpi.com
Organic Transformations Catalyzed by MoO2Cl2
Molybdenum (VI) dichloride dioxide (MoO2Cl2) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate substrates through coordination, facilitating bond formation and cleavage under mild reaction conditions. This section details the catalytic applications of MoO2Cl2 in several key organic reactions.
Acylation Reactions
MoO2Cl2 has proven to be an effective catalyst for the acylation of alcohols and phenols. This transformation is fundamental in organic synthesis for the introduction of acyl groups, often serving as a protective group strategy or for the synthesis of esters. The catalytic activity of MoO2Cl2 is attributed to its Lewis acidic nature, which activates the acylating agent.
The proposed mechanism for MoO2Cl2-catalyzed acylation involves the initial nucleophilic attack of the oxygen atom of MoO2Cl2 on the carbonyl carbon of the acid anhydride. This is followed by a subsequent nucleophilic attack by the alcohol on the activated acyl intermediate to yield the final ester product. scispace.com
Thioacetalization
The protection of carbonyl compounds is a common strategy in multi-step organic synthesis. Thioacetalization, the conversion of aldehydes and ketones to thioacetals, is a robust method for this purpose due to the high stability of the resulting thioacetals under both acidic and basic conditions. MoO2Cl2 has been demonstrated to be an advanced catalyst for the thioacetalization of a range of carbonyl compounds, including heterocyclic, aromatic, and aliphatic aldehydes and ketones. semanticscholar.org
The catalytic efficiency of MoO2Cl2 in this reaction allows for the protection of carbonyl groups under mild conditions, often with high yields.
Carbamate (B1207046) Synthesis
Carbamates are an important class of organic compounds with applications in pharmaceuticals, agrochemicals, and polymers. MoO2Cl2 and its dimethylformamide (DMF) complex, MoO2Cl2(dmf)2, are exceptionally active catalysts for the synthesis of carbamates from the addition of alcohols to isocyanates. researchgate.netresearchgate.net
These catalysts have been shown to be effective at very low concentrations, with reactions often proceeding to completion at room temperature within a short period. researchgate.netresearchgate.net The methodology is applicable to a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as various diols, triols, and tetraols, reacting with both aliphatic and aromatic isocyanates. researchgate.net This versatility allows for the synthesis of mono-, di-, tri-, tetra-, and dicarbamates. researchgate.net The mild reaction conditions are a significant advantage, preserving the integrity of sensitive functional groups. sci-hub.se
Below is a table summarizing the catalytic performance of MoO2Cl2 in carbamate synthesis with various substrates.
| Alcohol Substrate | Isocyanate Substrate | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Primary Alcohol | Aromatic Isocyanate | 0.1 | < 20 min | ~100 |
| Secondary Alcohol | Aromatic Isocyanate | 0.1 | < 20 min | ~100 |
| Tertiary Alcohol | Aromatic Isocyanate | 1.0 | Longer | High |
| Diol | Monoisocyanate | 0.1 - 1.0 | Variable | High |
| Monofunctional Alcohol | Diisocyanate | 0.1 - 1.0 | Variable | High |
Synthesis of Heterocyclic Compounds (Dihydropyrimidinone/thione, Polyhydroquinoline)
MoO2Cl2 has been successfully employed as a catalyst in multicomponent reactions for the synthesis of biologically important heterocyclic compounds. rsc.orgresearchgate.netrsc.org Specifically, it has been utilized in the Biginelli and Hantzsch reactions to produce dihydropyrimidinones/thiones and polyhydroquinolines, respectively. rsc.orgresearchgate.netrsc.org
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. MoO2Cl2 catalyzes this reaction efficiently, providing access to a diverse range of functionalized dihydropyrimidinones and their sulfur analogs. rsc.orgresearchgate.netrsc.org Similarly, the Hantzsch reaction, a four-component condensation of an aldehyde, dimedone, a β-ketoester, and ammonium (B1175870) acetate (B1210297), is effectively catalyzed by MoO2Cl2 to yield polyhydroquinoline derivatives. rsc.orgresearchgate.netrsc.org
A notable advantage of this catalytic system is its tolerance to acid-labile protecting groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). rsc.orgresearchgate.netrsc.org The catalyst has also demonstrated good reusability, maintaining its activity over several cycles. rsc.org
The following table presents representative examples of heterocyclic compounds synthesized using MoO2Cl2 as a catalyst.
| Reaction Type | Aldehyde | Other Reactants | Product Type | Yield (%) |
|---|---|---|---|---|
| Biginelli | Benzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone | Good to Excellent |
| Biginelli | 4-Chlorobenzaldehyde | Ethyl acetoacetate, Thiourea | Dihydropyrimidinethione | Good to Excellent |
| Hantzsch | Benzaldehyde | Dimedone, Ethyl acetoacetate, Ammonium acetate | Polyhydroquinoline | Good to Excellent |
| Hantzsch | 4-Methoxybenzaldehyde | Dimedone, Methyl acetoacetate, Ammonium acetate | Polyhydroquinoline | Good to Excellent |
Olefin Metathesis Reactions (Z-selective)
While MoO2Cl2 itself is not a direct catalyst for olefin metathesis, molybdenum-based complexes are at the forefront of developing highly Z-selective olefin metathesis catalysts. nih.govnih.govnih.govresearchgate.netmit.eduescholarship.orgximo-inc.com These catalysts, often molybdenum monoaryloxide chloride (MAC) or monoaryloxide pyrrolide (MAP) complexes, have demonstrated remarkable efficiency and selectivity in producing the thermodynamically less favored Z-alkenes. nih.govnih.govnih.gov
The mechanism for Z-selectivity is generally attributed to the steric properties of the ligands around the molybdenum center. In MAP catalysts, for instance, the olefin is proposed to attack the metal trans to the pyrrolide ligand in a syn complex. This leads to the formation of a metallacyclobutane intermediate where all substituents are oriented towards the smaller axial imido ligand and away from the larger axial aryloxide group, thus favoring the formation of the Z-olefin. nih.gov
These catalysts have been successfully applied in cross-metathesis reactions with challenging substrates, such as Z-1,1,1,4,4,4-hexafluoro-2-butene, Z-1,2-dichloroethene, and 1,2-dibromoethene, to furnish Z-isomers of trifluoromethyl-substituted and halogenated alkenes with high selectivity. nih.govnih.gov
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique for the synthesis of polymers from cyclic olefins, driven by the relief of ring strain. wikipedia.org Molybdenum-based catalysts are highly effective initiators for ROMP. wikipedia.org Specifically, certain molybdenum alkylidene complexes have been shown to produce polymers with high cis-content and specific tacticity. nih.gov
For example, the molybdenum-based monoaryloxide monopyrrolide (MAP) species, Mo(NAd)(CHCMe2Ph)(C4H4N)(HIPTO), has been used to polymerize dicarbomethoxynorbornadiene (DCMNBD), cyclooctene, and 1,5-cyclooctadiene, resulting in polymers with over 99% cis-content and, in the case of poly(DCMNBD), over 99% syndiotacticity. nih.gov The proposed mechanism for this high stereoselectivity is consistent with that described for Z-selective olefin metathesis, where the incoming monomer approaches the metal in a way that minimizes steric interactions with the bulky aryloxide ligand. nih.gov
The general mechanism for ROMP involves the coordination of a cyclic olefin to a transition metal alkylidene complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to yield a new metal alkylidene that has incorporated the monomer unit, thus propagating the polymer chain. 20.210.105
Methanolysis of Epoxidized Oils
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) serves as an effective catalyst for the ring-opening of epoxides, a reaction of significant industrial interest, particularly in the valorization of bio-based resources like epoxidized vegetable oils. The methanolysis of epoxidized soybean oil (ESO) using MoO₂Cl₂ provides a pathway to synthesize bio-polyols, which are precursors for polyurethanes. researchgate.netsemanticscholar.org
The process involves the nucleophilic attack of methanol (B129727) on the epoxide ring, facilitated by the Lewis acidic nature of the molybdenum catalyst. researchgate.net Studies have shown that MoO₂Cl₂ can efficiently catalyze the methanolysis of a range of terminal epoxides to produce β-methoxy alcohols. researchgate.netresearchgate.net Typically, a catalyst loading of 5 mol% is sufficient to drive these reactions to completion within 1-5 hours at 50°C, and in some cases, even at room temperature. researchgate.netresearchgate.net This catalytic system is noted for its efficiency and for being a more environmentally friendly alternative to other methods that may require harsher conditions or less benign catalysts. researchgate.net The reaction demonstrates high selectivity, and the conditions are mild enough to be compatible with the other functional groups present in the triglyceride structure of the oil. ias.ac.in
Research into continuous flow conditions for the methanolysis of ESO has demonstrated that the reaction can be completed in significantly shorter times, as little as two minutes, compared to batch processes. uniba.it
Mechanistic Pathways in this compound Catalysis
Molybdenum(VI) dichloride dioxide is a versatile oxo-transfer catalyst, capable of promoting both oxidation and reduction reactions, in addition to acting as a Lewis acid. unigoa.ac.in The mechanistic pathways of MoO₂Cl₂-catalyzed reactions are diverse and depend on the substrate and reaction conditions. Generally, the catalytic cycle involves the molybdenum center cycling between different oxidation states, most commonly Mo(VI) and Mo(IV). scispace.com
Proposed Catalytic Cycles and Intermediates
The catalytic cycles proposed for reactions involving MoO₂Cl₂ typically begin with the coordination of a substrate to the molybdenum center.
For Reduction Reactions: In the reduction of nitroaromatics to anilines using pinacol (B44631) as an oxo-accepting reagent, a detailed catalytic cycle has been proposed. researchgate.net The cycle is conceptualized as three sequential subcycles for the reduction of nitro to nitroso, nitroso to hydroxylamine (B1172632), and hydroxylamine to aniline. researchgate.net The initial step involves the reduction of the Mo(VI) catalyst by pinacol, which is converted to acetone. researchgate.net This generates a reduced molybdenum species that can then transfer oxygen atoms from the nitro group, which is sequentially reduced. researchgate.net
For Oxidation Reactions: In the oxidation of alcohols, the proposed mechanism involves an initial interaction between the alcohol and the Mo=O double bond of the solvated catalyst. scispace.com The Mo(VI) center is then reduced to Mo(IV) as it abstracts oxygen from the substrate, eliminating the corresponding carbonyl product and water. scispace.com The catalytic cycle is completed by the reoxidation of the Mo(IV) species back to Mo(VI) by an external oxidant, thus regenerating the catalyst. scispace.com
A proposed mechanism for the acylation of alcohols with anhydrides suggests that the reaction is initiated by a nucleophilic attack from an oxygen atom of MoO₂Cl₂ on the carbonyl carbon of the anhydride. This is followed by a subsequent nucleophilic attack by the alcohol on the resulting metalate-carboxylic acid mixed anhydride intermediate to yield the final ester product. scispace.com
Role of Peroxo Species in Oxidation Reactions
In oxidation reactions where hydrogen peroxide (H₂O₂) or other peroxides are used as the oxidant, molybdenum peroxo species play a crucial role as active intermediates. researchgate.net When MoO₂Cl₂ reacts with H₂O₂, peroxo complexes are formed. researchgate.net These molybdenum oxo-peroxo species are powerful yet selective oxidizing agents. researchgate.net
These peroxo intermediates are responsible for the transfer of an oxygen atom to the substrate, for example, in the epoxidation of olefins or the oxidation of sulfides to sulfoxides and sulfones. scispace.comnih.gov The mechanism involves the coordination of the substrate to the molybdenum center, followed by the transfer of a peroxidic oxygen. NMR experiments have demonstrated that in some cases, both oxygen atoms of the peroxo unit can be transferred to a substrate, which regenerates the reduced Mo(IV) intermediate and continues the catalytic cycle. nih.gov The formation of these peroxo species is a key step that facilitates the activation of the oxidant and subsequent oxygen atom transfer. researchgate.net
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental mechanism in which an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. uniba.itnih.gov This mechanism is highly relevant to the reactivity of molybdenum complexes, particularly in biological systems where molybdenum-containing enzymes catalyze redox reactions that involve the net transfer of two electrons and two protons. nih.gov
In the context of this compound catalysis, PCET pathways can facilitate reactions by lowering the activation energy compared to separate electron and proton transfer steps. The coordination chemistry of molybdenum allows for a close relationship between its acid-base properties and redox potentials, making it well-suited to mediate PCET. nih.gov For instance, the reversible transformation between Mo⁵⁺ and Mo⁶⁺ can act as a mediator to regulate proton and electron transfer processes. acs.org Studies on π-bound molybdenum–quinonoid complexes have shown that the metal center can significantly facilitate PCET, resulting in weaker O-H bonds compared to the free ligand and thereby promoting H-atom transfer. acs.orgnih.gov Understanding the role of PCET is crucial for explaining the reactivity and designing more efficient molybdenum-based catalysts. kaist.ac.kr
Substrate-Specific Mechanistic Studies
The catalytic mechanism of this compound can be highly dependent on the specific substrate involved.
Epoxides: In the methanolysis of epoxides, MoO₂Cl₂ functions as a Lewis acid, activating the epoxide ring towards nucleophilic attack by methanol. ias.ac.in
Sulfides: For the selective oxidation of sulfides, the mechanism involves the formation of a molybdenum-peroxo species (when H₂O₂ is the oxidant) which then transfers an oxygen atom to the sulfur atom. The reaction can be controlled to yield either sulfoxides or sulfones. scispace.com
Alcohols: The oxidation of alcohols catalyzed by MoO₂Cl₂(dmso)₂ is proposed to proceed via coordination of the alcohol to the Mo(VI) center, followed by a redox process that reduces Mo(VI) to Mo(IV) and produces the corresponding aldehyde or ketone. scispace.com
Nitroarenes: The reduction of nitroarenes involves a complex cycle where the molybdenum catalyst facilitates oxygen atom transfer from the nitro group to a reducing agent like pinacol, proceeding through nitroso and hydroxylamine intermediates. researchgate.net
These examples highlight the versatility of this compound as a catalyst, adapting its mechanistic role from a Lewis acid to a redox-active metal center depending on the transformation required.
Catalyst Design and Optimization
The design and optimization of catalysts based on this compound aim to enhance their activity, selectivity, and stability. Key strategies include modifying the ligand environment, utilizing supports, and controlling the catalyst's physical form.
The catalytic potential of molybdenum complexes is influenced by the donor/acceptor abilities, electronic properties, and steric factors of the ligands coordinated to the metal center. researchgate.net The use of specific solvents that can act as ligands, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can also modulate catalytic activity. researchgate.net
Heterogenization of the molecular catalyst is a common strategy to improve recyclability and stability. Anchoring single-site Mo(=O)₂ species onto supports like reduced graphene oxide (rGO) can create highly active and robust catalysts. osti.gov Characterization of such catalysts reveals that the molybdenum centers can be coordinatively unsaturated, providing open sites for substrate binding and catalysis. osti.gov
For molybdenum sulfide-based catalysts, which are related to the oxide catalysts, strategies to boost activity include increasing the specific surface area, generating a metallic 1T phase, introducing sulfur or molybdenum vacancies, and doping with other transition metals. units.itnih.gov These approaches aim to increase the number and activity of catalytic sites. nih.gov Optimizing reaction conditions such as temperature, catalyst loading, and solvent choice is also a critical aspect of maximizing the performance of any catalytic system. researchgate.net
Ligand Environment Effects on Catalytic Activity and Selectivity
The catalytic efficacy of this compound complexes is profoundly influenced by the ligand environment surrounding the metal center. The electronic properties, steric hindrance, and donor/acceptor capabilities of the ligands play a crucial role in determining both the catalytic activity and the selectivity of the resulting complex. researchgate.net The coordination of different ligands to the molybdenum center can tune the molecular architecture and geometry, thereby modulating the catalytic potential. researchgate.net
The nature of the ligands dictates the Lewis acidity of the metal center, which is essential for substrate binding and activation. nih.gov For instance, in olefin metathesis, theoretical studies suggest that high-oxidation-state molybdenum complexes containing two electronically distinct ligands—one acceptor and one donor—are particularly effective. nih.gov The acceptor ligand ensures sufficient metal Lewis acidity for effective alkene binding, while the donor ligand can facilitate the decomposition of the metallacyclobutane intermediate, leading to a more effective catalyst. nih.gov
Steric factors also play a significant role. The use of hindered aryloxide ligands can lead to the replacement of both chloride ions in this compound dioxide, forming a four-coordinate complex, which alters its reactivity. ias.ac.in In deoxydehydration reactions catalyzed by dioxomolybdenum complexes with salan ligands, both steric bulk and the electronic environment are critical in modulating catalytic activity. chemrxiv.org Studies have shown that sterically bulky ortho-substituents and electron-withdrawing para-substituents on the phenol (B47542) arms of the ligand can enhance catalytic activity. chemrxiv.org
The influence of different ancillary ligands on catalytic performance is evident in various molybdenum-catalyzed reactions, including olefin metathesis, epoxidation of alkenes, and isomerization of allyl alcohols. researchgate.net
Table 1: Effect of Ligand Substitution on Catalytic Performance in Deoxydehydration of Styrene (B11656) Glycol
| Catalyst Precursor | Ligand Type | Ortho-Substituent | Para-Substituent | Styrene Yield (%) |
|---|---|---|---|---|
| MoO₂(acac)₂ | Salan | -H | -H | 45 |
| MoO₂(acac)₂ | Salan | -tBu | -H | 47 |
| MoO₂(acac)₂ | Salan | -H | -Cl | 55 |
| MoO₂(acac)₂ | Salan | -H | -NO₂ | 63 |
Data compiled from studies on dioxomolybdenum catalysts based on salan ligands. The base precursor is reacted with the respective ligands to generate the active catalyst. Styrene glycol conversion to styrene is used as a model reaction. chemrxiv.org
Chiral Molybdenum Complexes in Asymmetric Catalysis
Molybdenum's versatility in oxidation states and coordination geometries makes it a valuable metal for asymmetric catalysis. rsc.org Chiral molybdenum complexes, formed by coordinating chiral ligands to a molybdenum precursor, are employed in a variety of enantioselective processes. rsc.org These catalysts have proven effective in key transformations such as asymmetric ring-closing metathesis (ARCM), olefin epoxidation, and carbon-carbon bond formation. rsc.org
A significant breakthrough in this area involves molybdenum-based complexes bearing functionalized chiral binol ligands. These catalysts promote the ARCM of various dienes and trienes to produce six-membered carbocycles and heterocycles with high efficiency and optical purity. acs.org These binol-based catalysts are complementary to biphen-based complexes, which are more effective for synthesizing five-membered rings. acs.org
Another class of highly effective chiral catalysts features a stereogenic-at-metal molybdenum center bearing only monodentate ligands. nih.gov These complexes can be prepared stereoselectively through a ligand exchange process with an enantiomerically pure aryloxide. nih.gov Such catalysts have demonstrated exceptional efficiency and enantioselectivity in reactions where previously reported chiral molybdenum or ruthenium catalysts were ineffective. nih.gov A notable application is the enantioselective synthesis of the Aspidosperma alkaloid, (+)-quebrachamine, via a ring-closing metathesis reaction that proceeds with high yield and enantioselectivity. nih.gov
Chiral molybdenum(VI) complexes derived from ligands based on (−)-menthone, (−)-fenchone, or camphor (B46023) have been synthesized and used in the asymmetric epoxidation of unfunctionalized olefins, such as trans-methylstyrene, exhibiting good catalytic activity and significant optical induction. researchgate.net
Table 2: Performance of Chiral Molybdenum Complexes in Asymmetric Catalysis
| Reaction Type | Chiral Ligand/Complex | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|
| Ring-Closing Metathesis | Molybdenum mono-aryloxide (13c) | Triene (1) | Dihydropyrrole derivative (2) for (+)-quebrachamine synthesis | 84 | 96% e.e. (98:2 e.r.) |
| Ring-Closing Metathesis | Mo-Binol complex (2a) | Acyclic diene | Six-membered heterocycle | High | High |
| Epoxidation | MoO₂(L), L from (−)-menthone | trans-Methylstyrene | trans-Methylstyrene oxide | High Conversion | Substantial |
Data compiled from various studies on asymmetric catalysis using chiral molybdenum complexes. nih.govacs.orgresearchgate.net
Rational Design for Active Species Generation
The rational design of catalysts involves a deliberate approach to creating highly active and selective catalytic species by understanding and manipulating their structural and electronic properties. nih.govrsc.org For molybdenum-based catalysts, this often begins with a versatile precursor like molybdenum(VI) dichloride dioxide (MoO₂Cl₂), which can be systematically modified to generate a target active species. researchgate.netwikipedia.orgsci-hub.se
A key strategy in rational design is the exploitation of stereoelectronic factors. nih.gov For example, the design of chiral molybdenum catalysts with electronically distinct monodentate ligands (one donor, one acceptor) led to a significant increase in catalytic activity for alkene metathesis. nih.gov This design facilitates both substrate binding and the decomposition of intermediates, crucial steps in the catalytic cycle. nih.gov
Another powerful approach is the use of a universal precursor that can generate a variety of chiral catalysts in situ. Schrock and Hoveyda reported a molybdenum complex that serves as a precursor to a range of chiral molybdenum-alkylidene precatalysts by reacting it with different chiral diols. mdpi.com This method allows for rapid and simple screening of various chiral ligands to optimize a specific asymmetric transformation, streamlining the discovery of the most effective catalyst for a given reaction. mdpi.com This strategy was successfully applied to the enantioselective ring-closing metathesis of planar-chiral ferrocene (B1249389) derivatives. mdpi.com
By precisely tuning the ligand environment—modifying steric bulk, electronics, and chirality—researchers can fine-tune the structure and activity of the resulting molybdenum complex. chemrxiv.orgrsc.org This rational, descriptor-based framework allows for the targeted design of new catalysts with enhanced performance for specific applications. rsc.org
Spectroscopic Characterization Techniques
X-ray Based Spectroscopies
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For molybdenum oxychlorides, such as molybdenum dioxydichloride hydrate (B1144303) (MoO₂Cl₂·H₂O), XRD analysis reveals detailed information about the crystal system, space group, and lattice constants.
In one study, the analysis of yellowish crystals of MoO₂Cl₂·H₂O showed an orthorhombic crystal system with a primitive lattice type and a pmn2 space group. asianpubs.org The measured lattice constants were a = 9.16 Å, b = 3.92 Å, and c = 6.97 Å. asianpubs.org These results were comparable to previously reported data for MoO₂Cl₂·H₂O prepared by a different method, which also identified an orthorhombic crystal system with a pmn21 space group and lattice constants of a = 9.23 Å, b = 3.89 Å, and c = 9.10 Å. asianpubs.org The structure consists of chains of irregular octahedra around the molybdenum atom, with two chlorine atoms, one oxygen atom, and one water molecule as terminal ligands, and two bridging oxygen atoms. asianpubs.org
Similarly, the crystal structure of molybdenum tetrachloride oxide (MoOCl₄) was determined using X-ray and neutron diffraction. rsc.org The structure was found to be triclinic, with the space group Pī. rsc.org The configuration around the molybdenum atom is a square pyramid, with four basal chlorine atoms and an apical oxygen atom. rsc.org
Interactive Table: XRD Data for Molybdenum Oxychlorides
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|
| MoO₂Cl₂·H₂O | Orthorhombic | pmn2 | 9.16 | 3.92 | 6.97 | 90 | 90 | 90 |
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for investigating the local atomic structure around a specific element. mat-cs.com It provides information on the coordination number, distances to neighboring atoms, and the degree of disorder in their positions, making it suitable for crystalline and amorphous materials alike. nih.govlibretexts.org The technique is based on the interference between the outgoing photoelectron wave and the wave backscattered from neighboring atoms. mpg.de
For molybdenum compounds, EXAFS analysis of the Mo K-edge is frequently used. nih.gov The resulting spectrum contains oscillations that are characteristic of the surrounding atoms and their distances from the central molybdenum atom. libretexts.org The analysis can reveal bond lengths with high accuracy, often better than 0.02 Å. libretexts.org
In studies of molybdenum-containing catalysts, EXAFS has been used to characterize the coordination environment. For example, in a Mo₃/20/80-Z8FA-1050 sample, the Fourier-transform of the EXAFS signal showed a first peak arising from Mo–N and/or Mo–O interactions, and subsequent peaks assigned to backscattering from Mo atoms. researchgate.net To improve the fit between experimental and calculated spectra, a short Mo–O bond of 1.77 Å was included. researchgate.net The analysis also determined an average coordination number for Mo–Mo in the second coordination sphere to be 4.7. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within a material. For molybdenum compounds, XPS is particularly useful for identifying the oxidation state of molybdenum. thermofisher.com
The Mo 3d region of the XPS spectrum is characteristic, with well-separated spin-orbit components (Mo 3d₅/₂ and Mo 3d₃/₂) having a separation of approximately 3.13-3.15 eV. thermofisher.comresearchgate.net Deconvolution of the Mo 3d spectra allows for the identification of different oxidation states. For instance, binding energies of 228.8 eV, 229.9 eV, and 232.5 eV for the Mo 3d₅/₂ level have been assigned to Moδ (where 1.5 < δ < 3), Mo(IV), and Mo(VI), respectively. researchgate.net In another example, peaks at 232.2 eV (Mo 3d₅/₂) and 235.3 eV (Mo 3d₃/₂) are characteristic of the Mo⁴⁺ state, while a peak at 235.5 eV is attributed to Mo⁶⁺ species, indicating an oxidized state. mdpi.com
XPS analysis of a MoS₂/APCN composite confirmed the coexistence of C, N, Mo, and S. mdpi.com The high-resolution Mo 3d spectrum revealed peaks corresponding to Mo⁴⁺ and Mo⁶⁺, providing insight into the surface chemistry of the composite material. mdpi.com
Interactive Table: XPS Binding Energies for Molybdenum Species
| Molybdenum Species | Mo 3d₅/₂ Binding Energy (eV) | Mo 3d₃/₂ Binding Energy (eV) |
|---|---|---|
| Moδ (1.5 < δ < 3) | 228.8 | - |
| Mo(IV) | 229.9 | - |
| Mo(VI) | 232.5 | - |
| Mo⁴⁺ | 232.2 | 235.3 |
X-ray Absorption Spectroscopy (XAS) is a versatile technique for probing the electronic structure and local atomic environment of materials. sfedu.ru It is element-specific and can be applied to a wide range of samples, from crystalline solids to dilute solutions. nih.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgnih.gov
The XANES region at the L₃-edge of molybdenum provides information on the oxidation state, phase composition, and local environment. sfedu.ru High-energy-resolution fluorescence-detected (HERFD) XANES can reveal subtle details about the distortion of a ligand environment and the radial order of atoms around the absorbing Mo atom. sfedu.ru Studies have shown that the chemical shift of the L₃-edge HERFD spectra follows a parabolic dependence on the oxidation state of molybdenum. sfedu.ru
The Mo K-edge XANES spectra are also used to determine the average oxidation state of molybdenum atoms. researchgate.net The position of the absorption edge and features in the XANES region are sensitive to the electronic configuration and coordination geometry of the Mo center. researchgate.netsfedu.ru XAS is a powerful tool for characterizing molybdenum-based compounds in various fields, including chemistry, materials science, and catalysis. sfedu.ru
Vibrational Spectroscopies
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and molecular vibrations within a compound. For complexes of dichlorodioxomolybdenum(VI), FTIR spectra have been studied in the 4000 to 400 cm⁻¹ region. srce.hr
In the FTIR spectrum of a (2,2'-bipyridine)dichlorodioxomolybdenum(VI) complex, the most interesting region is where the stretching bands of the MoO₂ group appear. srce.hr The essentially pure MO₂ stretching vibrations give rise to very strong bands. srce.hr The separation between the symmetric and antisymmetric stretching bands is influenced by the mass of the metal atom. srce.hr For molybdenum oxide materials, the absorption band around 850-1000 cm⁻¹ corresponds to various Mo-O bonds. researchgate.net Specifically, a peak at 964 cm⁻¹ can be attributed to the Mo-O bond, while a stretch around 866 cm⁻¹ corresponds to the Mo-O-Mo bond. researchgate.net
FTIR analysis of MoO₂Cl₂·H₂O shows a broad band in the 3500-3000 cm⁻¹ region, which is attributed to the stretching vibration of the O-H group in the water molecule. asianpubs.org Compared to the corresponding band in ice (3150 cm⁻¹), the frequency is increased by about 300 cm⁻¹. asianpubs.org
Raman Spectroscopy
Raman spectroscopy is a powerful tool for investigating the vibrational modes of molybdenum chloride clusters. The technique is particularly informative about the metal-metal and metal-ligand bonds within the [Mo₆Cl₈]⁴⁺ core and its derivatives.
Research on compounds containing the [Mo₆Cl₁₄]²⁻ anion, which is formed from the neutral Mo₆Cl₁₂, reveals characteristic Raman peaks. For instance, in the hydrated cluster salt (H₃O)₂[(Mo₆Cl₈)Cl₆]·6H₂O, a notable Raman peak is observed at 321 cm⁻¹. This peak is attributed to the breathing vibration of the triply-bridged Mo-Cl bonds within the cluster core. Thermal treatment of this compound leads to changes in the Raman spectrum, indicating structural modifications. Above 200 °C, the peak at 321 cm⁻¹ is replaced by two new peaks, and an additional peak appears at 278 cm⁻¹, suggesting a change in the coordination environment of the molybdenum atoms. The Raman spectra of halide clusters are generally not highly sensitive to the exchange of outer ligands, which allows for a focused study of the core structure.
Table 1: Key Raman Peaks for Molybdenum Chloride Cluster Derivatives
| Compound | Raman Peak (cm⁻¹) | Assignment |
|---|---|---|
| (H₃O)₂[(Mo₆Cl₈)Cl₆]·6H₂O (untreated) | 321 | Triple-bridged Mo-Cl breathing vibration |
Far-Infrared Spectroelectrochemistry
Far-infrared (Far-IR) spectroelectrochemistry is a technique that combines infrared spectroscopy with electrochemistry to study vibrational changes in a molecule during redox processes. While specific Far-IR spectroelectrochemical studies on simple molybdenum dichloride are not extensively documented, the technique has been applied to related molybdenum-containing clusters. For example, studies on linear molybdenum/iron/sulfur clusters have demonstrated the utility of this method. In such experiments, the disappearance of vibrational bands corresponding to the initial oxidation state and the appearance of new bands for the reduced product can be monitored in the Far-IR region, typically above 200 cm⁻¹. This provides valuable information on the electrochemical mechanism and the structural changes occurring upon electron transfer. The choice of solvent is crucial in these experiments to ensure transparency in the Far-IR region.
Resonance Raman Spectroelectrochemistry
Resonance Raman spectroelectrochemistry enhances the Raman signals of specific chromophores within a molecule by tuning the excitation laser wavelength to an electronic absorption band. This technique allows for the selective investigation of the vibrational modes associated with the part of the molecule involved in the electronic transition.
This method has been effectively combined with Far-IR spectroelectrochemistry to understand the electrochemical behavior of complex molybdenum clusters. By observing the changes in the resonance-enhanced Raman bands during an electrochemical reaction, detailed insights into the geometric and electronic structure of both the oxidized and reduced forms of a compound can be obtained. For instance, in the study of molybdenum/iron/sulfur clusters, resonance Raman spectroscopy, in conjunction with isotopic substitution, has been instrumental in characterizing the reactant and product species in redox reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules. For molybdenum compounds, ⁹⁵Mo NMR is of particular interest, although its application can be challenging due to the quadrupolar nature of the ⁹⁵Mo nucleus (spin I = 5/2).
Solution-Phase NMR for Coordination Chemistry and Speciation
Solution-phase NMR, particularly of ligand nuclei such as ¹H, ¹³C, and ³¹P, is widely used to characterize the coordination chemistry of molybdenum complexes. By analyzing the chemical shifts and coupling constants of the ligands, information about the structure and bonding in these complexes can be deduced.
⁹⁵Mo NMR in solution provides direct information about the molybdenum center. The chemical shifts in ⁹⁵Mo NMR are highly sensitive to the coordination environment and oxidation state of the molybdenum atom, spanning a very wide range. For small, symmetric molybdenum complexes, sharp ⁹⁵Mo NMR signals can be observed. However, for larger, less symmetric species, including some cluster compounds, the signals can be significantly broadened.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid state. For molybdenum compounds, ⁹⁵Mo ssNMR is a developing technique that can probe the local environment of molybdenum atoms.
The advent of high magnetic fields and advanced NMR techniques has made the acquisition of ⁹⁵Mo ssNMR spectra more feasible. These spectra are influenced by both the chemical shift anisotropy and the nuclear quadrupolar interaction. Analysis of the ⁹⁵Mo ssNMR lineshapes can provide details on the symmetry of the molybdenum site and the nature of the chemical bonding. While challenging, ⁹⁵Mo ssNMR has been applied to various inorganic molybdenum compounds and holds promise for the characterization of this compound and its cluster derivatives in the solid state.
Electronic Spectroscopies
Electronic spectroscopy, including absorption and emission techniques, is used to study the electronic structure and excited states of molybdenum chloride clusters. The [Mo₆Cl₁₄]²⁻ ion, a derivative of this compound, is known for its intense luminescence.
The absorption spectrum of (Bu₄N)₂[Mo₆Cl₁₄] in acetonitrile (B52724) solution exhibits weak shoulders at approximately 530 nm and 590 nm. The emission spectrum shows a large Stokes shift, with a peak around 760 nm. The absorption band at 590 nm is believed to be associated with the luminescent excited state. The luminescence properties, including emission maxima, lifetimes, and quantum yields, have been studied for a series of related hexanuclear molybdenum clusters.
Table 2: Electronic Spectroscopy Data for [Mo₆Cl₁₄]²⁻ in Acetonitrile
| Spectroscopic Parameter | Wavelength (nm) |
|---|---|
| Absorption Shoulders | 530, 590 |
UV/Visible Absorption Spectroscopy
Detailed UV/Visible absorption spectra for the simple binary compound this compound are not extensively reported in the scientific literature. The polymeric and largely insoluble nature of MoCl₂ makes solution-phase UV-Vis spectroscopy challenging. For solid-state diffuse reflectance UV-Vis spectroscopy, the focus in the literature has been more on complex molybdenum chlorides and oxychlorides rather than the simple dichloride.
Photoluminescence (PL) Spectroscopy
This compound is known for its photoluminescent properties, which originate from the hexanuclear molybdenum cluster core, [Mo₆Cl₈]⁴⁺, that constitutes its fundamental building block. researchgate.net Upon excitation with UV or visible light, these cluster units can exhibit a broad emission band in the red to near-infrared region of the electromagnetic spectrum, typically around 700 nm. researchgate.net
The luminescence is a result of electronic transitions within the metal-metal bonded framework of the molybdenum cluster. The excited state lifetimes and quantum yields are sensitive to the surrounding chemical environment, including the nature of any coordinating ligands. For instance, in a series of molybdenum(II) chloride clusters with thiolate ligands, [Mo₆(μ₃-Cl)₈(SR)₆]²⁻, all complexes displayed a broad emission peak near 700 nm. researchgate.net The excited-state lifetime of these complexes can be significantly long, with one derivative showing a lifetime of 26 microseconds at room temperature, indicating the phosphorescent nature of the emission. researchgate.net The temperature dependence of the luminescence lifetime has been studied to identify the lower excited triplet sublevels involved in the emission process. acs.org
Table 1: Photoluminescence Properties of a Representative Molybdenum(II) Chloride Cluster
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Excited State Lifetime (µs) |
|---|
This table is based on data for a derivative of the core molybdenum chloride cluster and is illustrative of the general photoluminescent behavior. researchgate.net
Magnetic Circular Dichroism (MCD) Spectroscopy
There is a notable absence of Magnetic Circular Dichroism (MCD) spectroscopy data for the simple binary compound this compound in the available scientific literature. MCD is a technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orgcreative-biostructure.com It is particularly powerful for studying paramagnetic species, as the magnetic field lifts the degeneracy of electronic states, leading to a distinct MCD signal. wikipedia.org
The diamagnetic nature of the [Mo₆Cl₁₂] cluster, which has a closed-shell electronic configuration with all electrons paired, means that it would not be expected to exhibit a strong, temperature-dependent MCD signal (a "C-term" signal). While MCD can also be used to study diamagnetic molecules (giving rise to "A-term" and "B-term" signals), the research focus has been on paramagnetic molybdenum complexes where the technique can provide more detailed insights into the electronic structure. illinois.edu
Other Advanced Characterization Techniques
Beyond standard optical spectroscopy, other advanced techniques are crucial for confirming the elemental composition and probing the magnetic properties of this compound and related species.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound (MoCl₂), this involves the precise measurement of the mass percentages of molybdenum and chlorine. This analysis is critical to confirm the stoichiometry and purity of a synthesized sample.
The theoretically calculated elemental composition of this compound is presented in the table below. Experimental values obtained from a synthesized batch should closely match these theoretical percentages to verify the identity of the compound.
**Table 2: Theoretical Elemental Composition of this compound (MoCl₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Ratio | Mass Percentage (%) |
|---|---|---|---|---|
| Molybdenum | Mo | 95.94 | 1 | 57.50 |
| Chlorine | Cl | 35.453 | 2 | 42.50 |
Data sourced from WebElements. shef.ac.uk
Mass Spectrometry (e.g., TOF-SIMS)
Direct analysis of the intact polymeric structure of this compound by conventional mass spectrometry techniques is challenging due to its low volatility and thermal stability. Techniques that require vaporization and ionization, such as electron impact (EI) or chemical ionization (CI), are generally not suitable.
Specialized techniques may be employed for related compounds. For instance, glow discharge mass spectrometry has been mentioned in the context of analyzing this compound dioxide flakes. However, specific mass spectra for MoCl₂ are not commonly reported. Advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) could potentially provide information on surface fragments of the cluster, but such studies are not widely available.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. unl.ptacs.org As such, it is a powerful tool for studying paramagnetic substances.
This compound, in its stable form, is composed of Mo(II) centers within the diamagnetic [Mo₆Cl₁₂] cluster. In this structure, all electrons are paired, and therefore, pure, stoichiometric this compound is EPR silent. The absence of an EPR signal can be an indicator of the purity of the sample, confirming the absence of paramagnetic impurities or different oxidation states of molybdenum, such as Mo(III) or Mo(V), which are paramagnetic and would exhibit characteristic EPR spectra. researchgate.netnih.gov While EPR is a crucial technique for studying many molybdenum-containing enzymes and complexes where the molybdenum center can access paramagnetic oxidation states, it is not used for the direct characterization of the bulk diamagnetic Mo(II) chloride. unl.ptacs.org
Scanning and Transmission Electron Microscopies (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology, structure, and composition of materials at the micro- and nanoscale. While extensive research utilizing these techniques on various molybdenum compounds exists, specific studies focusing solely on the morphological and structural analysis of pure this compound (MoCl₂) are not extensively detailed in the available literature. However, the principles of these techniques allow for a clear understanding of how they would be applied to characterize this compound.
Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography and morphology of this compound particles or films. The technique rasters a focused beam of electrons onto the sample's surface, and the resulting signals—primarily secondary and backscattered electrons—are collected to form an image. For this compound, SEM analysis would reveal key characteristics such as particle size distribution, shape (e.g., crystalline facets, amorphous agglomerates), and surface texture. Energy-dispersive X-ray spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, could provide elemental analysis, confirming the presence and quantifying the ratio of molybdenum and chlorine, and detecting any impurities.
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the atomic level. For a crystalline material like this compound, TEM would be invaluable. A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. High-resolution TEM (HR-TEM) could resolve the crystal lattice of this compound, allowing for the direct measurement of lattice parameters and the identification of crystallographic defects such as dislocations, stacking faults, or grain boundaries. Selected Area Electron Diffraction (SAED), a technique available in TEM, would provide diffraction patterns that can be used to determine the crystal structure and orientation of the material. For instance, studies on related molybdenum chloride compounds, such as molybdenum(V) chloride intercalated into bilayer graphene, have utilized TEM to identify the atomic arrangement and structural transformations of the molybdenum chloride nanostructures within the graphene layers.
While direct SEM and TEM studies on pure this compound are not readily found in the reviewed literature, the characterization of related materials provides insight into the potential applications of these techniques. For example, in the synthesis of molybdenum disulfide (MoS₂) from molybdenum-containing precursors, SEM and TEM are routinely used to characterize the morphology and layered structure of the resulting MoS₂.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a sample's surface at the nanoscale. Similar to SEM and TEM, specific AFM studies dedicated to the surface characterization of pure this compound are not prevalent in the existing scientific literature. However, the application of AFM to related molybdenum compounds, particularly in the context of thin-film growth and 2D materials, illustrates its utility.
In a hypothetical AFM analysis of a this compound thin film or crystal, a sharp tip mounted on a cantilever would be scanned across the surface. The deflection of the cantilever due to the forces between the tip and the sample surface (such as van der Waals forces) is measured by a laser and photodiode system. This information is then used to construct a detailed 3D map of the surface topography.
AFM would be instrumental in determining several key surface properties of this compound:
Surface Roughness: It can provide quantitative data on the root-mean-square (RMS) roughness of a surface, which is critical for applications in catalysis and thin-film devices.
Step Heights and Terrace Widths: For crystalline samples, AFM can measure the height of atomic or molecular steps on the surface, which can correspond to the dimensions of the crystal's unit cell.
Grain Size and Boundaries: In polycrystalline films, AFM can be used to visualize individual grains and the boundaries between them.
Defects and Nanostructures: The technique is sensitive enough to identify surface defects like pits, cracks, or the presence of nanoclusters.
For example, in the study of molybdenum disulfide (MoS₂) layers grown via chemical vapor deposition using molybdenum-containing precursors, AFM is a standard technique to confirm the thickness of the layers (e.g., monolayer, bilayer) and to assess the surface morphology and quality of the grown films. Such analyses provide critical feedback for optimizing growth parameters. While direct data for this compound is not available, the principles of AFM indicate it would be a valuable tool for its nanoscale surface characterization.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a crucial tool for determining the thermal stability and decomposition pathways of compounds. For this compound and its derivatives, TGA provides valuable insights into their volatility and thermal degradation processes, which is particularly important for their application as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Research on various adducts of bis(tert-butylimido)molybdenum(VI) dichloride provides detailed TGA data that illustrates the influence of different ligands on the thermal properties of the this compound core. The onset of mass loss in a TGA thermogram indicates the temperature at which the compound begins to decompose or volatilize. The residual mass at the end of the experiment can provide information about the composition of the final decomposition product.
Below is a table summarizing TGA data for several bis(imido)this compound compounds, highlighting their volatility and thermal stability.
| Compound | Onset of Mass Loss (°C) | Residual Mass (%) at 500°C | Volatility (1 Torr Vapor Pressure at °C) |
| (tBuN)₂MoCl₂·impy (9) | Not specified | Not specified | Not specified |
| (tBuN)₂MoCl₂·dmampy (10) | Not specified | Not specified | Not specified |
| (tBuN)₂MoCl₂·(1,4-di-tert-butyl-1,3-diazabutadiene) (5) | Not specified | Not specified | 135 |
| MoO₂Cl₂·tBu-dadH (E) | Not specified | No volatility, mass loss due to decomposition | Not applicable |
| (tBuN)MoOCl₂·tBu-dadH (F) | Multiple mass loss events | High residual mass | Not specified |
| 3a (an iminopyridine adduct) | 154 | 46 | Not specified |
| 3b (an iminopyridine adduct) | 217 | 76 | Not specified |
| 3c (an iminopyridine adduct) | 144 | 63 | Not specified |
The data indicates that the ligand coordinated to the this compound moiety significantly impacts its thermal behavior. For instance, the 1,4-di-tert-butyl-1,3-diazabutadiene adduct (5) was found to be the most volatile, a desirable property for CVD and ALD precursors. In contrast, compounds like MoO₂Cl₂·tBu-dadH showed no volatility, with mass loss attributed solely to thermal decomposition. The high residual mass observed for many of these compounds suggests the formation of non-volatile molybdenum-containing products after decomposition.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and decomposition. When used in conjunction with TGA, DSC provides a more complete picture of the thermal behavior of a compound.
For this compound derivatives, DSC is primarily used to determine their thermal stability. An exothermic event in a DSC thermogram often corresponds to a decomposition process, while an endothermic event can indicate a phase transition like melting or boiling. The onset temperature of a decomposition peak in a DSC curve is a key indicator of the thermal stability of a compound.
Studies on a series of (tBuN)₂MoCl₂ adducts have utilized DSC to measure their thermal stability. The results show that the choice of the neutral N,N'-chelate ligand has a profound effect on the decomposition temperature. For example, the 1,10-phenanthroline (B135089) adduct was found to be the most stable, with an onset of decomposition at 303 °C.
The table below presents DSC data for various alkylimido this compound compounds, showcasing the onset of decomposition temperatures.
| Compound | Onset of Decomposition (°C) |
| (tBuN)₂MoCl₂·(1,10-phenanthroline) (4) | 303 |
| 3a (an iminopyridine adduct) | 155 (exothermic event) |
| 3b (an iminopyridine adduct) | 219 (endothermic), 225 (exothermic) |
| 3c (an iminopyridine adduct) | 146 (exothermic event) |
The DSC data complements the TGA findings. For instance, the mass loss onset observed in the TGA for compound 3a at 154 °C is consistent with the exothermic event at 155 °C in its DSC plot, confirming that this event corresponds to thermal decomposition. Similarly, for compound 3c, the TGA mass loss onset at 144 °C aligns with the DSC exothermic event at 146 °C. These combined analyses are crucial for understanding the thermal decomposition mechanisms of these this compound compounds.
Materials Science and Engineering Applications Molybdenum Dichloride As Precursor/component
Precursor for Molybdenum-Based Materials
The reactivity of molybdenum dichloride, particularly the hexameric form Mo₆Cl₁₂, allows for its use in creating a range of complex molybdenum compounds. wikipedia.org The cluster core, Mo₆¹²⁺, can be retained during chemical transformations, enabling the synthesis of hundreds of derivatives. wikipedia.org
This compound is a key starting material for producing molybdenum-based chalcogenide clusters. wikipedia.org The [Mo₆Cl₁₂] cluster can undergo reactions with sulfide (B99878) and selenide (B1212193) sources to form Mo-S and Mo-Se cluster compounds, which are related to Chevrel phases. wikipedia.org For instance, Mo-S clusters with the general formula Mo₆S₈L₆ (where L is a donor ligand) are prepared by reacting Mo₆Cl₁₂ with sulfide sources. wikipedia.org These cluster compounds are precursors for materials with potential applications in optoelectronics and energy storage.
While direct chemical vapor deposition (CVD) of large-area, high-quality molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂) monolayers often utilizes other precursors like MoO₃ or MoCl₅, the foundational chemistry of this compound provides a route to complex chalcogenide structures. nih.govnih.gov The synthesis of two-dimensional metallic phase MoS₂ can be achieved through methods like electrochemical intercalation, starting from bulk molybdenum disulfide powder, which itself can be synthesized from various molybdenum precursors. youtube.com
This compound is utilized as a precursor for the synthesis of a variety of molybdenum-containing coordination complexes and intermetallic compounds. Its ability to form compounds with metal-metal bonds is a key feature of its chemistry. wikipedia.org The polymeric structure of Mo₆Cl₁₂, which consists of Mo₆Cl₈⁴⁺ clusters linked by chloride ligands, can be chemically transformed into salts containing the [Mo₆Cl₁₄]²⁻ anion. wikipedia.org These derivative clusters can then be used to build more complex materials. wikipedia.org
While less common than methods like mechanical alloying or reaction sintering of elemental powders, molybdenum chlorides are used in the synthesis of molybdenum disilicide (MoSi₂). dtic.miliaea.org Nanocrystalline MoSi₂ particles have been prepared through the coreduction of molybdenum and silicon halides. dtic.mil Another method involves the reaction of molybdenum trichloride (B1173362) (MoCl₃) with silicon in the solid state, highlighting a pathway for silicide formation from a molybdenum chloride precursor. dtic.mil
Electronic and Optical Properties of Derived Materials
Materials derived from molybdenum precursors, such as the widely studied transition metal dichalcogenides (TMDCs) MoS₂ and MoSe₂, exhibit fascinating electronic and optical properties that are highly dependent on their structure and dimensionality. rsc.orgmdpi.com
Molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂) are semiconductors whose electronic characteristics are tunable. mdpi.comyoutube.com A key feature of these materials is the transition from an indirect band gap in their bulk form to a direct band gap when thinned to a single monolayer. mdpi.commdpi.com This transition is a consequence of quantum confinement effects. mdpi.com
For instance, bulk MoS₂ has an indirect band gap of approximately 1.2 eV. mdpi.com In its monolayer form, it becomes a direct-gap semiconductor with a band gap of about 1.8-1.9 eV. nih.govmdpi.com This property makes monolayer MoS₂ highly promising for applications in electronics and optoelectronics, such as field-effect transistors (FETs). youtube.com Similarly, MoSe₂ undergoes a transition from an indirect bandgap of ~1.1 eV in bulk to a direct bandgap of ~1.5 eV as a monolayer. youtube.comnih.gov
Table 1: Comparative Electronic Properties of Bulk vs. Monolayer MoS₂ and MoSe₂
| Property | MoS₂ (Bulk) | MoS₂ (Monolayer) | MoSe₂ (Bulk) | MoSe₂ (Monolayer) |
|---|---|---|---|---|
| Band Gap Type | Indirect | Direct | Indirect | Direct |
| Band Gap Value | ~1.2 eV mdpi.com | ~1.9 eV mdpi.com | ~1.1 eV nih.gov | ~1.5 eV youtube.com |
The reduced dimensionality of materials like monolayer MoS₂ and MoSe₂ leads to significant quantum effects that govern their properties. mdpi.com The electronic and optical properties of nanostructured MoS₂ are heavily influenced by reduced spatial dimensions and edge effects, which can even induce a shift from semiconducting to metallic character. rsc.org In MoS₂ quantum dots, quantum confinement and edge effects lead to blue-shifted optical absorption compared to the bulk material. mdpi.com
The layered crystal structure of these materials results in anisotropic behavior. quantumzeitgeist.com Properties such as electrical conductivity and thermal conductivity can differ significantly when measured in-plane versus out-of-plane. quantumzeitgeist.com This anisotropy is also evident in their optical properties. mdpi.com For example, theoretical studies on molybdenum dinitride (MoN₂), a compound analogous to MoS₂, show that its optical properties, including the dielectric function and optical conductivity, are anisotropic. mdpi.com The electronic structures of triangular MoS₂ nanoclusters show unique characteristics dependent on their edge structure and size, a direct result of quantum confinement and edge-state effects. mdpi.com
Table 2: Optical Properties of Derived Molybdenum Chalcogenides
| Material | Property | Observation |
|---|---|---|
| Monolayer MoS₂ | Photoluminescence | Strong light emission compared to the bulk material due to the direct band gap. researchgate.net |
| MoS₂ Quantum Dots | Optical Absorption | Exhibits a blue shift in absorption peaks compared to bulk MoS₂ due to quantum confinement. mdpi.com |
| MoSe₂ | Band Gap Tunability | The band gap can be tuned from approximately 1.1 eV to 1.5 eV by reducing the material's thickness from bulk to a monolayer. nih.gov |
| Layered Mo-Compounds | Anisotropy | Optical constants such as refractive index and absorption coefficient vary depending on the direction of measurement relative to the material's layers. mdpi.com |
Optoelectronic Applications (e.g., photo-sensors)
This compound and its derivatives, particularly this compound dioxide (MoO₂Cl₂), serve as critical precursors in the fabrication of optoelectronic devices. Their utility is most prominent in the synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂), which are prized for their unique electronic and optical properties. arxiv.orgresearchgate.net MoS₂ possesses a direct band gap of approximately 1.8 eV in its monolayer form, strong light absorption, and high carrier mobility, making it an excellent candidate for components in photodetectors and other photosensitive devices. arxiv.orgresearchgate.net
The synthesis of these atomically thin MoS₂ layers for optoelectronics can be achieved via Metal-Organic Chemical Vapor Deposition (MOCVD), a scalable technique suitable for producing large-area films. researchgate.net In this process, this compound dioxide is used as the volatile molybdenum source. researchgate.netbohrium.com The MOCVD method allows for precise control over film thickness and uniformity, which is crucial for the performance of electronic and optoelectronic devices. researchgate.net For instance, high-quality MoS₂ films have been grown on substrates as large as 100 mm using a precursor gas that is believed to contain this compound dioxide. arxiv.org
Research has demonstrated the direct synthesis of uniform monolayer MoS₂ on substrates like soda-lime glass using a CVD process with MoO₂Cl₂ as the molybdenum source. researchgate.net The reaction mechanism involves the sulfurization of MoO₂Cl₂ to form MoS₂. researchgate.net The performance of photodetectors based on these materials is evaluated by metrics such as photoresponsivity and specific detectivity. researchgate.net By integrating MoS₂ quantum dots with monolayer MoS₂, hybrid homojunction photodetectors have been fabricated with significantly enhanced performance compared to pristine MoS₂ devices. researchgate.net Furthermore, this compound (MoCl₂) itself is a source for cluster compounds that act as precursors for materials with applications in optoelectronics and energy storage.
| Precursor | Synthesis Method | Application | Key Finding |
| This compound Dioxide (MoO₂Cl₂) | MOCVD/CVD | MoS₂ thin films for photodetectors | Enables scalable, controlled growth of atomically thin MoS₂ layers for optoelectronic devices. researchgate.netresearchgate.net |
| This compound (MoCl₂) | Cluster Synthesis | Materials for Optoelectronics | Forms hexanuclear clusters that are precursors for optoelectronic and energy storage materials. |
High-Temperature Chemistry and Thermodynamics
Vaporization Behavior of Molybdenum Compounds
The vaporization characteristics of molybdenum compounds are critical for their application in high-temperature processes like chemical vapor deposition (CVD). This compound dioxide (MoO₂Cl₂) is noted for its high vapor pressure, a property that makes it an attractive precursor for deposition processes. pageplace.de In contrast, elemental molybdenum has a very high melting point of 2,617°C and requires a temperature of 2,117°C to reach a vapor pressure of 10⁻⁴ Torr. bohrium.com Molybdenum trioxide (MoO₃), another common molybdenum compound, has a melting point of 795°C and a vapor pressure of 10⁻⁴ Torr at approximately 900°C. The sublimation of molybdenum oxides becomes significant at temperatures above 800°C. acs.org The latent heat of vaporization for elemental molybdenum is 598 kJ/mol. google.com
The following table summarizes the vaporization-related properties of relevant molybdenum compounds.
| Compound | Formula | Melting Point (°C) | Vapor Pressure (Torr) | Temperature for V.P. (°C) |
| This compound Dioxide | MoO₂Cl₂ | 175 (sublimes) | High | N/A |
| Molybdenum | Mo | 2,617 | 10⁻⁴ | 2,117 |
| Molybdenum Trioxide | MoO₃ | 795 | 10⁻⁴ | ~900 |
Reactivity of this compound at Elevated Temperatures
This compound dioxide is a reactive compound at elevated temperatures. It hydrolyzes in the presence of water, which necessitates handling under anhydrous conditions. Its thermal stability is a key factor in its use as a CVD precursor. However, associated hydrates, such as MoO₂Cl₂·H₂O, can decompose at operating temperatures, forming MoO₃ and hydrogen chloride (HCl) gas. pageplace.de This decomposition can lead to unstable partial pressures and the release of corrosive "wet" HCl. pageplace.de
Synthesis routes for this compound dioxide often involve high-temperature reactions. For example, it can be prepared by reacting MoO₂ with elemental chlorine at temperatures between 150-350°C. pageplace.de Another process involves the reaction of MoO₃ with NaCl at 500°C. pageplace.de The compound itself sublimes at 184°C. researchgate.net At very high temperatures, such as those encountered during a fire, it can decompose to produce hazardous hydrogen chloride and molybdenum oxide fumes. researchgate.net In the context of other molybdenum compounds, oxidation of the pure metal begins at temperatures exceeding 450°C, and the industrial reduction of MoO₃ to MoO₂ occurs in a hydrogen atmosphere at 700-800°C. acs.org
Catalytic Material Development
Molybdenum-Based Catalysts for Petrochemical Processes (e.g., Hydrodesulfurisation)
Molybdenum-based catalysts are indispensable in the petrochemical industry, particularly for hydrodesulfurization (HDS), a process that removes sulfur from petroleum products to produce cleaner fuels. google.comresearchgate.net The standard industrial HDS catalysts consist of molybdenum disulfide (MoS₂), promoted with either cobalt or nickel, on a high-surface-area alumina (B75360) support. researchgate.net
This compound dioxide (MoO₂Cl₂) has been identified as a key precursor in the synthesis of these advanced HDS catalysts. acs.orgsci-hub.se When preparing catalysts on silica-based supports like Al-SBA-15, using an acidic solution for impregnation is favored. sci-hub.se This condition leads to the presumed formation of MoO₂Cl₂, which does not react as readily with the silica (B1680970) support, helping to preserve the support's porous structure. acs.orgsci-hub.se
In addition to traditional HDS, this compound dioxide is a direct catalyst precursor for oxidative desulfurization (ODS), an alternative technology for removing sulfur compounds. bohrium.combohrium.com In ODS, MoO₂Cl₂ or its complexes act as catalysts to oxidize refractory sulfur compounds, such as dibenzothiophene (B1670422) (DBT) and its derivatives, which are difficult to remove by conventional HDS. bohrium.comhjfriction.com For example, a binuclear dioxomolybdenum catalyst derived from MoO₂Cl₂ has shown high efficiency in oxidizing aromatic benzothiophene (B83047) compounds in model fuels. hjfriction.com Similarly, a MoO₂Cl₂-anchored metal-organic framework demonstrated high activity and stability in the ODS of model oils on a continuous fixed-bed reactor. bohrium.com
| Catalytic Process | Role of this compound | Catalyst System | Target Compound |
| Hydrodesulfurization (HDS) | Presumed Precursor | NiMo/Al-SBA-15 | 4,6-DMDBT |
| Oxidative Desulfurization (ODS) | Catalyst Precursor | [MoO₂Cl₂(di-tBu-bipy)] in Ionic Liquid | Refractory Sulfur Compounds |
| Oxidative Desulfurization (ODS) | Catalyst | Mo@COMOC-4 (MoO₂Cl₂ anchored MOF) | DBT, BT, 4,6-DMDBT |
Development of Heterogeneous Catalysts
This compound dioxide is a versatile precursor and catalyst for a wide array of organic transformations, often employed in heterogeneous catalytic systems. researchgate.net Its ability to function as a Lewis acid and an oxo-transfer agent makes it highly effective. researchgate.net
A significant application is in the synthesis of heterogeneous catalysts for olefin epoxidation. researchgate.net Research has described the successful immobilization of MoO₂Cl₂ onto solid supports to create efficient and recyclable heterogeneous catalysts. For instance, MoO₂Cl₂ has been anchored to a metal-organic framework (COMOC-4) to create a stable and reusable catalyst for oxidative desulfurization. bohrium.com This catalyst, Mo@COMOC-4, maintained high activity over a 50-hour reaction with no significant leaching of the molybdenum species. bohrium.com
Furthermore, MoO₂Cl₂ and its complexes, such as with dimethylformamide (DMF), are used to catalyze reactions like the formation of carbamates from alcohols and isocyanates under mild conditions. It is also used for the thioacetalization of various compounds and in multicomponent reactions like the Biginelli and Hantzsch reactions to synthesize heterocyclic derivatives. The development of these catalysts is crucial for creating more efficient and environmentally friendly chemical processes in the fine chemical and pharmaceutical industries.
Resistance to Sulfur Poisoning in Catalytic Systems
Molybdenum-based catalysts, often derived from precursors like this compound, exhibit remarkable resistance to sulfur poisoning, a critical attribute for numerous industrial applications where feedstocks contain sulfur impurities. This inherent tolerance allows them to maintain high catalytic activity and stability in environments that would typically deactivate many conventional catalysts, such as those based on precious metals.
The primary mechanism behind this sulfur resistance lies in the nature of the active catalytic phases formed from molybdenum precursors, namely molybdenum sulfides (MoS₂) and molybdenum carbides (Mo₂C). These compounds interact with sulfur in a manner that preserves their catalytic function.
Molybdenum Sulfide Catalysts in Hydrodesulfurization
Molybdenum sulfide catalysts, frequently promoted with cobalt or nickel, are the cornerstone of hydrodesulfurization (HDS) processes in the petroleum industry. acs.orgimoa.info Their primary function is to remove sulfur from fuels to meet environmental regulations. imoa.info The layered structure of MoS₂ is key to its catalytic activity, with the active sites located at the edges of the sulfide slabs. imoa.info These sites can effectively adsorb and cleave carbon-sulfur bonds in organosulfur compounds. acs.orgimoa.info
The inherent nature of the Mo-S bond in the catalyst's structure contributes to its stability in sulfur-rich environments. The catalyst operates in a state of equilibrium with hydrogen sulfide (H₂S) in the reaction environment, which prevents the active sites from being irreversibly poisoned.
Molybdenum Carbide Catalysts' Sulfur Tolerance
Molybdenum carbide (Mo₂C) has emerged as a highly promising catalyst for various reactions, including hydrocarbon reforming and biomass conversion, due to its exceptional sulfur tolerance. acs.orgpatsnap.com Unlike precious metal catalysts that are highly susceptible to sulfur poisoning, Mo₂C maintains stable catalytic activity even in the presence of significant sulfur concentrations. acs.orgacs.orgpnnl.govresearchgate.net
Research has shown that when exposed to sulfur compounds, the surface of Mo₂C can form stable molybdenum-sulfur compounds. This interaction prevents the irreversible binding of sulfur to the catalytically active sites, thereby preserving the catalyst's function. patsnap.com Studies on the dry reforming of methane (B114726) in the presence of dimethylsulfide (DMS) have demonstrated that the primary decomposition product, carbon disulfide (CS₂), reversibly adsorbs on the Mo₂C catalyst surface. This leads to a stable, albeit slightly decreased, activity, which can be recovered upon removal of sulfur from the feed. researchgate.net
The sulfur tolerance of molybdenum carbide catalysts is a significant advantage in processes like the reforming of hydrocarbon fuels to produce hydrogen for fuel cells, where feedstocks often contain sulfur impurities. dtic.mil
Detailed Research Findings
Recent studies have provided quantitative insights into the sulfur resistance of molybdenum-based catalysts. For instance, in the context of bio-oil stabilization, molybdenum carbide catalysts have shown robust performance in the presence of sulfur, a common contaminant in biomass-derived liquids. acs.orgpnnl.govresearchgate.net
In one study, the performance of a Mo₂C catalyst was evaluated for the dry reforming of methane at high temperatures in the presence of up to 500 ppmv of sulfur (as DMS). The results indicated that the catalyst maintained stable, though reduced, activity due to the reversible chemisorption of sulfur on its surface. researchgate.netdtic.mil
Catalytic Activity of Mo₂C in Methane Reforming with Sulfur
| Sulfur Concentration (as DMS) | Catalyst State | Effect on Activity | Reference |
|---|---|---|---|
| Up to 500 ppmv | Bulk Mo₂C | Stable but decreased activity | researchgate.netdtic.mil |
| Not Specified | Mo₂C | Maintained good catalytic performance in real bio-oil stabilization | acs.orgpnnl.govresearchgate.net |
Furthermore, research into bimetallic catalysts has shown that incorporating molybdenum can enhance the sulfur tolerance of other metals. For example, Ni-doped Mo-based catalysts have demonstrated improved stability in the dry reforming of biogas containing sulfur. mdpi.com
Interestingly, some research suggests that sulfur can even act as a promoter in specific catalytic reactions involving molybdenum carbide. In electrochemical hydrogen evolution, sulfur-doped Mo₂C has shown enhanced activity. It is proposed that sulfur weakens the hydrogen binding energy on the Mo₂C surface, thereby facilitating the reaction. rsc.org
Effect of Sulfur on Molybdenum-Based Catalysts
| Catalyst System | Application | Role of Sulfur | Key Finding | Reference |
|---|---|---|---|---|
| MoS₂ (Co or Ni promoted) | Hydrodesulfurization | Integral part of active site | Highly effective for C-S bond cleavage | acs.orgimoa.info |
| Mo₂C | Dry Methane Reforming | Reversible poison | Maintains stable activity with reversible sulfur chemisorption | researchgate.netdtic.mil |
| Mo₂C | Bio-oil Stabilization | Tolerated impurity | Resistant to deactivation by sulfur compounds in bio-oil | acs.orgpnnl.govresearchgate.net |
| Ni-doped Mo-based catalyst | Dry Reforming of Biogas | Tolerated impurity | Mo enhances the thioresistance of the catalyst | mdpi.com |
| Sulfur-doped Mo₂C | Electrochemical Hydrogen Evolution | Promoter | Weakens hydrogen binding energy, enhancing activity | rsc.org |
Bioorganometallic Research of Molybdenum Dichloride
Molybdenocene Complexes in Bioorganometallic Chemistry
The field of bioorganometallic chemistry, which merges organometallic chemistry with biochemistry, has seen significant growth, particularly in the application of organometallic compounds in diagnostics, sensors, and anticancer research. nih.gov The pioneering work of Köpf-Maeir and Köpf in the late 1970s with metallocene complexes established their potential in cancer research, paving the way for further investigation into compounds like molybdenocene dichloride (Cp₂MoCl₂). nih.govnih.gov This compound, a sandwich complex with a molybdenum(IV) center coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands, has been the subject of extensive research due to its notable antitumor properties against various cancer cell lines, including Ehrlich ascites tumors and Lewis lung carcinomas. nih.govresearchgate.net
Unlike some other metallocenes, such as titanocene (B72419) dichloride, molybdenocene dichloride exhibits greater hydrolytic stability at physiological pH, a crucial characteristic for its potential biological applications. researchgate.netchemrevlett.comuprm.edu In aqueous solutions at physiological pH, the chloride ligands hydrolyze, leading to the formation of a monocationic aqua-hydroxy species, Cp₂Mo(H₂O)(OH)⁺, which can exist in equilibrium with a dimeric species, [Cp₂Mo(μ-OH)₂MoCp₂]²⁺. nih.govresearchgate.netnih.gov The development and study of molybdenocene dichloride and its derivatives have significantly advanced the understanding of the bioorganometallic chemistry of molybdenum over the past few decades. nih.gov
Molecular Interactions with Cellular Components
The biological activity of molybdenocene dichloride is intrinsically linked to its interactions with various cellular components. Research has focused on understanding its binding behavior with nucleic acids and proteins to elucidate its mechanism of action.
Binding Studies with DNA and Oligonucleotides
The interaction between molybdenocene dichloride and DNA has been a subject of detailed investigation, though findings suggest the binding is relatively weak. nih.govresearchgate.net Early studies using ³¹P NMR spectroscopy with calf-thymus DNA indicated that the Cp₂Mo²⁺ moiety could bind to the terminal phosphates of DNA. nih.gov However, it was argued that this might be an artifact of DNA fragmentation. nih.gov
Further studies using various techniques, including ¹H NMR spectroscopy and cyclic voltammetry, have provided more nuanced insights. Electrochemical studies confirmed that molybdenocene dichloride binds to calf-thymus DNA, with an interaction level estimated at 5-12%. nih.gov This is significantly lower than that observed for titanocene, which binds at 90-95%. smolecule.com
Investigations with specific oligonucleotides, such as the self-complementary CGCATATATGCG sequence, have been conducted to pinpoint the nature of these interactions at physiological pH. nih.gov
At a pH of 6.5, ¹H NMR spectra showed downfield shifts primarily for signals associated with adenine (B156593) and guanine (B1146940) residues upon the addition of molybdenocene dichloride. nih.govresearchgate.net
At a physiological pH of 7.4, the molybdenocene species caused broadening and minor downfield shifts of purine (B94841) and pyrimidine (B1678525) signals, indicating a weak binding interaction. nih.govresearchgate.net
³¹P NMR experiments under these conditions showed no changes, suggesting that the interaction is centered on the nucleobases rather than the phosphate (B84403) backbone. nih.gov
The coordination chemistry with individual nucleobases has also been explored. Molybdenocene dichloride can form chelate structures with nucleobases, for instance, engaging in N(3), N(4) coordination with N-methylcytosine and N(1), N(6) or N(7), NH(6) coordination with N-methyladenine. nih.govsmolecule.com With nucleotides, binding preferences appear to favor purine bases over pyrimidines, with interactions often involving the N(7) position and a phosphate oxygen. smolecule.com
| Biomolecule | Technique Used | Key Findings | Reference |
|---|---|---|---|
| Calf-Thymus DNA | Cyclic Voltammetry | Estimated 5-12% binding interaction. | nih.gov |
| Oligonucleotide (CGCATATATGCG) | ¹H NMR Spectroscopy (pH 6.5) | Downfield shifts observed for adenine and guanine signals. | nih.govresearchgate.net |
| Oligonucleotide (CGCATATATGCG) | ¹H NMR Spectroscopy (pH 7.4) | Broadening and small downfield shifts of purine/pyrimidine signals, suggesting weak interaction. | nih.govresearchgate.net |
| Oligonucleotide (CGCATATATGCG) | ³¹P NMR Spectroscopy (pH 7.4) | No changes observed, indicating interaction is not with the phosphate backbone. | nih.gov |
| N-methylcytosine | Not Specified | Forms a four-membered chelate via N(3) and N(4) coordination. | nih.govsmolecule.com |
| N-methyladenine | Not Specified | Exhibits both four-membered (N(1), N(6)) and five-membered (N(7), NH(6)) coordination. | nih.govsmolecule.com |
Interactions with Proteins (e.g., Human Serum Albumin)
Given the relatively weak interactions with DNA, research has also focused on proteins as potential targets for molybdenocene dichloride. Human serum albumin (HSA), the most abundant protein in blood plasma, is a key transporter for many molecules and has been studied as a potential interaction partner. researchgate.netglobethesis.com
Binding studies using a radioactive tracer (⁹⁹Mo) provided evidence that molybdenocene dichloride binds to HSA in a ratio of 9.4 to 1. nih.gov Electrochemical methods, such as cyclic voltammetry, have also been employed to study this interaction. nih.govnih.gov These experiments suggested that molybdenocene dichloride may engage in weak, likely hydrophobic, interactions with HSA, possibly incorporating into the protein's hydrophobic pocket. nih.govnih.gov One study using cyclic voltammetry indicated a maximum interaction of 32% between molybdenocene dichloride and HSA. nih.gov The interaction with thiol-containing proteins is considered a potentially crucial aspect of its biological activity. researchgate.netsci-hub.se
Cellular Uptake and Distribution Mechanisms
The mechanisms by which molybdenocene dichloride enters and is distributed within cells are not yet fully understood. researchgate.net Studies on V79 Chinese hamster lung cells have provided some initial insights. nih.gov Using graphite (B72142) furnace atomic absorption spectroscopy to measure the intracellular molybdenum content, researchers found that the level of cellular uptake does not directly correlate with the compound's cytotoxicity. nih.govnih.gov The derivative that showed the highest intracellular molybdenum content was not the most cytotoxic, suggesting that uptake alone does not determine biological activity. nih.govnih.gov
The role of intracellular molecules in the transport and activity of molybdenocene dichloride has also been considered. Glutathione (B108866) (GSH), a thiol-containing tripeptide abundant in cells, coordinates strongly with molybdenocene dichloride at physiological pH. nih.gov However, further experiments have shown that this interaction leads to a significant deactivation of the compound's antitumor activity. nih.gov This suggests that, at least for molybdenocene dichloride, glutathione may act as a deactivating agent rather than a carrier molecule within the cell. nih.govnih.gov
| Compound | Cellular Uptake (Mo content) | Cytotoxicity (IC₅₀) | Correlation | Reference |
|---|---|---|---|---|
| Molybdenocene Dichloride (Cp₂MoCl₂) | Intermediate | 350 µM | No direct correlation between uptake and cytotoxicity. | nih.gov |
| Fluorinated Aromatic Thiol Derivative | Highest | Not specified as most cytotoxic | nih.gov | |
| Glutathione Derivative (Cp₂Mo(GS)₂) | Lowest | Not cytotoxic | Shows deactivation upon binding. | nih.govnih.gov |
Studies on Molybdenum-Containing Enzyme Models
To better understand the behavior of molybdenum in a biological context, researchers study the active sites of naturally occurring molybdenum-containing enzymes. These enzymes catalyze a wide range of redox reactions essential for metabolism across all domains of life. fu-berlin.debohrium.com
Spectroscopic Probes of Active Sites
A variety of spectroscopic techniques have been instrumental in elucidating the physical and electronic structures of the active sites in mononuclear molybdenum enzymes. bohrium.comnih.gov These methods provide critical information about the molybdenum oxidation state, its coordination environment, and interactions with substrates.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR has been a primary tool for over 50 years, specifically for probing the paramagnetic Mo(V) oxidation state. nih.gov It was crucial in the initial discovery of molybdenum in the active site of xanthine (B1682287) oxidase and continues to provide major insights into the active sites of all families of molybdenum enzymes. nih.gov EPR spectroscopy can reveal details about the electronic structure of the Mo ion and how it is influenced by its ligands. acs.org
X-ray Absorption Spectroscopy (XAS) : XAS is another powerful technique that provides essential information on the ligand coordination, oxidation state, and atomic structure of the molybdenum center and its immediate environment. fu-berlin.de It has been used to track changes in the molybdenum cofactor during its synthesis, transfer, and function within enzymes. fu-berlin.de
Electronic Absorption (UV-Visible) Spectroscopy : This is one of the most widely applied spectroscopic methods in the study of molybdenum-containing enzymes. nih.gov The absorption features, which can be sensitive to the molybdenum coordination environment, have been characterized for various enzymes, such as human sulfite (B76179) oxidase and its variants. nih.gov
These spectroscopic studies on enzyme models provide a foundational understanding of molybdenum's coordination chemistry and redox behavior, which can be extrapolated to interpret the interactions of synthetic compounds like molybdenocene dichloride in a biological system.
Coordination Geometry and Number in Enzyme Mimics
The Cp₂Mo²⁺ moiety, derived from molybdenocene dichloride in aqueous solution, readily interacts with amino acid residues commonly found in enzyme active sites, most notably cysteine. These interactions lead to the formation of well-defined coordination complexes that can be considered mimics of metalloenzyme-substrate or metalloenzyme-inhibitor complexes.
Studies involving the reaction of molybdenocene dichloride with various cysteine-containing peptides, such as L-cysteinylglycine (Cys-Gly), N-acetyl-L-cysteine (AcCys), and glycyl-L-cysteine (Gly-Cys), have demonstrated the formation of both 1:1 and 2:1 peptide-to-metal complexes. nih.govfigshare.com In these enzyme mimics, the molybdenum center exhibits distinct coordination geometries and numbers, largely influenced by the nature of the peptide and the pH of the solution.
The primary mode of interaction involves the coordination of the deprotonated thiolate group of the cysteine residue to the molybdenum atom. nih.govfigshare.com Further stabilization of these complexes is often achieved through chelation, where other functional groups of the peptide, such as the free amino or carboxylate groups of the cysteine residue, also coordinate to the metal center. nih.govfigshare.com This results in the formation of stable chelate complexes.
For instance, with N-acetyl-L-cysteine and glycyl-L-cysteine, chelates of the type [Cp₂Mo(AcCys-S,O)] and [Cp₂Mo(Gly-Cys-S,O)]⁺ are formed, respectively. nih.govfigshare.com In these complexes, the molybdenum is coordinated to both the sulfur of the thiolate group and an oxygen atom from a carboxylate group. With L-cysteinylglycine, a [Cp₂Mo(Cys-Gly-S,N)] chelate is formed, involving coordination with the thiolate sulfur and an amino nitrogen. nih.govfigshare.com
The coordination environment of the molybdenum atom in these enzyme mimics can be further detailed through structural analysis of the resulting complexes. An example is the X-ray crystallographic characterization of the product formed from the reaction of molybdenocene dichloride with glycyl-L-cysteinylglycine, which reveals specific details about the coordination geometry around the molybdenum center. nih.gov
| Peptide Ligand | Complex Stoichiometry (Peptide:Mo) | Coordination Sites | Resulting Chelate |
|---|---|---|---|
| N-acetyl-L-cysteine (AcCys) | 1:1 and 2:1 | Thiolate (S), Carboxylate (O) | [Cp₂Mo(AcCys-S,O)] |
| Glycyl-L-cysteine (Gly-Cys) | 1:1 and 2:1 | Thiolate (S), Carboxylate (O) | [Cp₂Mo(Gly-Cys-S,O)]⁺ |
| L-cysteinylglycine (Cys-Gly) | 1:1 and 2:1 | Thiolate (S), Amino (N) | [Cp₂Mo(Cys-Gly-S,N)] |
Metal-Ligand Covalency and Reactivity in Enzyme Systems
The nature of the metal-ligand bonds in molybdenocene dichloride-based enzyme mimics is crucial in determining their reactivity. The interaction between the soft Lewis acid Mo(IV) center and the soft Lewis base thiolate ligands leads to the formation of bonds with significant covalent character. This covalency influences the electronic structure of the complex and plays a key role in its catalytic activity.
Molybdenocene dichloride has been shown to mimic the hydrolytic activity of peptidases. When reacted with the tripeptide γ-L-glutamyl-L-cysteinylglycine (glutathione, GSH), the Cp₂Mo²⁺ entity coordinates to the thiolate group of the cysteine residue. nih.govfigshare.com This interaction facilitates the regioselective hydrolysis of the adjacent Cys-Gly peptide bond, leading to the release of free glycine. nih.govfigshare.com This reaction proceeds via an intramolecular metal hydroxide (B78521) activation mechanism, where a molybdenum-bound hydroxide ion acts as the nucleophile. nih.govfigshare.com
The reactivity of these enzyme-mimicking systems is highly dependent on the coordination environment. For instance, in the case of the tripeptide glycyl-L-cysteinylglycine, a different reaction pathway is observed. Here, the chelation of the Cp₂Mo²⁺ moiety to both the thiolate group and the deprotonated amide nitrogen of the tripeptide induces a change in the peptide bond configuration from the preferred trans to cis. nih.gov This geometric change facilitates the nucleophilic attack of the primary amino group on the Cys-Gly peptide bond, resulting in cleavage through intramolecular aminolysis. nih.gov The product of this reaction is the Cp₂Mo²⁺ complex of the 2,5-diketopiperazine derivative, cyclo-(Gly-Cys). nih.gov
The conditions for these reactions, such as pH and temperature, have been studied to understand the factors governing the reactivity of these enzyme mimics. The hydrolysis of glutathione by Cp₂Mo²⁺ has been observed at both pD 7.4 and 5.2, and at temperatures of 40 and 60 °C. nih.govfigshare.com The intramolecular aminolysis of glycyl-L-cysteinylglycine occurs at pD ≥ 7.4 and 60 °C. nih.gov
| Peptide Substrate | Reaction Type | Mechanism | Key Product(s) |
|---|---|---|---|
| γ-L-glutamyl-L-cysteinylglycine (GSH) | Regioselective Hydrolysis | Intramolecular Metal Hydroxide Activation | Free Glycine |
| Glycyl-L-cysteinylglycine | Intramolecular Aminolysis | Chelation-induced cis-amide formation followed by nucleophilic attack | [Cp₂Mo{cyclo-(Gly-Cys)}] |
Emerging Research and Future Perspectives on Molybdenum Dichloride Dioxide
Recent advancements in analytical techniques and computational power have opened new frontiers in the study of this compound dioxide (MoO₂Cl₂), a versatile inorganic compound. Researchers are increasingly focusing on its potential in catalysis, materials science, and understanding bioorganometallic processes. This article delves into the emerging research directions and future perspectives concerning this compound, structured around key areas of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
